molecular formula C21H29Cl2N3O2 B1230358 (+)-Picumeterol

(+)-Picumeterol

Katalognummer: B1230358
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: NUBLQEKABJXICM-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Picumeterol, also known as this compound, is a useful research compound. Its molecular formula is C21H29Cl2N3O2 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H29Cl2N3O2

Molekulargewicht

426.4 g/mol

IUPAC-Name

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol

InChI

InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m1/s1

InChI-Schlüssel

NUBLQEKABJXICM-HXUWFJFHSA-N

Isomerische SMILES

C1=CC=NC(=C1)CCOCCCCCCNC[C@H](C2=CC(=C(C(=C2)Cl)N)Cl)O

Kanonische SMILES

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O

Synonyme

GR 114297A
GR 114744A
GR 63411
GR-114297A
GR-114744A
GR-63411
picumeterol
picumeterol fumarate

Herkunft des Produkts

United States

Foundational & Exploratory

The Enantioselective Synthesis and Comprehensive Characterization of (+)-Picumeterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Picumeterol is a chiral β₂-adrenergic agonist, recognized for its potential therapeutic applications. As an enantiomerically pure compound, its synthesis demands a stereoselective approach to ensure the desired pharmacological activity while minimizing potential off-target effects from other stereoisomers. This technical guide provides a comprehensive overview of a plausible enantioselective synthesis of this compound, based on established methodologies for structurally related compounds, alongside a detailed framework for its analytical characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and data presentation formats essential for the synthesis and validation of this and similar chiral molecules.

Introduction

Picumeterol, like other β₂-adrenergic agonists such as formoterol, possesses two chiral centers, leading to four possible stereoisomers. The biological activity of these isomers can vary significantly, with one enantiomer often exhibiting the desired therapeutic effects while others may be less active or contribute to adverse effects. Therefore, the ability to synthesize the specific, biologically active enantiomer, this compound, is of paramount importance. This guide outlines a representative synthetic strategy and the necessary analytical techniques for its complete characterization.

Proposed Enantioselective Synthesis of this compound

Synthetic Scheme

G cluster_2 Coupling and Deprotection A Precursor A (e.g., a protected p-hydroxyphenyl derivative) B Chiral Epoxide (e.g., (R)-styrene oxide derivative) A->B E Coupled Intermediate B->E Coupling Reaction Reagents: Chiral Amine (D) Conditions: Reflux in alcohol (e.g., EtOH) C Precursor B (e.g., a substituted phenethylamine derivative) D Chiral Amine (e.g., (R)-N-benzyl-1-(p-methoxyphenyl)propan-2-amine) C->D Chiral Resolution or Asymmetric Synthesis (e.g., enzymatic resolution) D->E F This compound E->F Deprotection (e.g., Hydrogenolysis) Reagents: H2, Pd/C Conditions: MeOH, rt, atm pressure

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Note: The following protocols are representative and based on analogous syntheses. Optimization of reagents, conditions, and purification methods is likely necessary.

Step 1: Synthesis of the Chiral Epoxide Intermediate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the appropriate protected p-hydroxyphenyl precursor and anhydrous dichloromethane (CH₂Cl₂).

  • Asymmetric Epoxidation: The solution is cooled to -20 °C. Titanium(IV) isopropoxide (Ti(OiPr)₄) and (+)-diethyl tartrate ((+)-DET) are added sequentially. After stirring for 30 minutes, tert-butyl hydroperoxide (t-BuOOH) in toluene is added dropwise, maintaining the temperature below -20 °C.

  • Work-up and Purification: The reaction is quenched with water and allowed to warm to room temperature. The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral epoxide.

Step 2: Synthesis of the Chiral Amine Intermediate

  • Method Selection: The chiral amine can be obtained either through the resolution of a racemic mixture or via an asymmetric synthesis. Enzymatic resolution using a lipase is a common and effective method.[4]

  • Enzymatic Resolution (Example): The racemic amine precursor is dissolved in an appropriate organic solvent. A lipase, such as Candida antarctica lipase B (CALB), and an acylating agent are added. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Separation: The acylated amine and the unreacted amine are separated by column chromatography. The acylated enantiomer is then hydrolyzed to afford the desired chiral amine.

Step 3: Coupling of the Epoxide and Amine

  • Reaction: The chiral epoxide and the chiral amine (typically in a 1:1.1 molar ratio) are dissolved in a suitable alcohol, such as ethanol (EtOH), and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the solvent is removed in vacuo. The resulting residue is purified by column chromatography to yield the coupled intermediate.

Step 4: Deprotection to Yield this compound

  • Hydrogenolysis: The coupled intermediate is dissolved in methanol (MeOH). A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated, and the crude this compound is purified by recrystallization or column chromatography to yield the final product as a pure enantiomer.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for this compound.

Table 1: Spectroscopic Data

TechniqueExpected Data
¹H NMR Chemical shifts (δ, ppm), integration, multiplicity (s, d, t, q, m), and coupling constants (J, Hz) consistent with the structure.
¹³C NMR Chemical shifts (δ, ppm) for all unique carbon atoms in the molecule.
Mass Spec (HRMS) Calculated and found m/z values for the molecular ion [M+H]⁺, confirming the elemental composition.
IR Spectroscopy Characteristic absorption bands (cm⁻¹) for functional groups (e.g., O-H, N-H, C=C aromatic, C-O).

Table 2: Physicochemical Properties

PropertyExpected Value
Melting Point A sharp melting point range, indicative of high purity.
Optical Rotation [α]D A specific positive value, confirming the (+) enantiomer. The value should be reported with the concentration, solvent, and temperature (e.g., [α]D²⁰ = +X.X (c 1.0, MeOH)).
Chiral HPLC A single peak with a specific retention time on a chiral stationary phase, confirming enantiomeric purity.

Characterization Workflow

G cluster_0 Characterization Workflow cluster_1 Techniques cluster_2 Techniques cluster_3 Techniques A Synthesized this compound B Structural Confirmation A->B Spectroscopic Analysis C Purity Assessment A->C Chromatographic & Physical Analysis D Stereochemical Confirmation A->D Polarimetry & Chiral Chromatography E Final Characterized Product B->E B1 ¹H NMR B->B1 B2 ¹³C NMR B->B2 B3 Mass Spec B->B3 B4 IR B->B4 C->E C1 HPLC C->C1 C2 Melting Point C->C2 D->E D1 Optical Rotation D->D1 D2 Chiral HPLC D->D2

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit representative, framework for the enantioselective synthesis and comprehensive characterization of this compound. The proposed synthetic strategy, based on methodologies for analogous chiral β₂-agonists, offers a viable route to this important therapeutic agent. The outlined characterization protocols and data presentation formats are crucial for ensuring the quality, purity, and correct stereochemistry of the final compound, meeting the rigorous standards of pharmaceutical research and development. This document should serve as a practical resource for scientists engaged in the synthesis of chiral pharmaceuticals.

References

(+)-Picumeterol: An In-Depth Technical Guide to Enantiomeric Purity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol, a potent and selective β2-adrenergic receptor agonist, has been investigated for its therapeutic potential, primarily in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a chiral molecule, the stereochemistry of Picumeterol is a critical determinant of its pharmacological activity. This technical guide provides a comprehensive overview of the enantiomeric purity and biological activity of this compound, detailing the experimental methodologies used for its characterization and the signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Enantiomeric Purity of this compound

This compound is the (R)-enantiomer of the racemic compound GR 63411B. The biological activity of β2-adrenergic agonists typically resides in a single enantiomer, with the other being significantly less active or inactive. For Picumeterol, the (R)-enantiomer is the eutomer, responsible for the desired therapeutic effects. The determination and control of enantiomeric purity are therefore crucial for ensuring the efficacy and safety of the drug substance.

Methodology for Enantiomeric Purity Determination: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and effective method for separating and quantifying enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Experimental Protocol: Chiral HPLC for a Representative β2-Agonist (Formoterol)

While a specific, detailed protocol for Picumeterol is not publicly available, the following validated method for the closely related β2-agonist, formoterol, provides a representative example of the analytical procedure.

Table 1: Chiral HPLC Method Parameters for Formoterol Enantiomers [1][2][3][4]

ParameterCondition
Instrument HPLC system with UV or Diode Array Detector
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiral-AGP (100 x 4 mm, 5 µm)
Mobile Phase n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) or 50 mM sodium phosphate buffer (pH 7.0) with 10% v/v isopropanol
Flow Rate 1.0 mL/min or 1.3 mL/min
Column Temperature 25 °C
Detection UV at 245 nm or 242 nm
Injection Volume 20 µL
Sample Preparation Dissolve the sample in the mobile phase to a suitable concentration.

Method Validation:

A robust chiral HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Analytical Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample Picumeterol Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection Dissolution->Injection Separation Chiral Separation (CSP) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Purity Calculation Integration->Calculation Gs_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to Gi Gi Protein (α, β, γ subunits) Receptor->Gi Activates Downstream Modulation of Other Signaling Pathways (e.g., MAPK/ERK) Gi->Downstream Initiates

References

Stereoisomerism and Receptor Binding of β2-Adrenergic Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereoisomerism and receptor binding characteristics of chiral β2-adrenergic receptor agonists, with a focus on Formoterol as a representative example due to the limited specific data available for (+)-Picumeterol. The differential pharmacological activities of stereoisomers are critical in drug development, influencing both therapeutic efficacy and potential side effects. This document details the quantitative binding affinities and functional activities of these isomers, outlines the experimental protocols for their determination, and illustrates the associated signaling pathways.

Introduction: The Significance of Stereoisomerism in β2-Adonists

Many β2-adrenergic receptor agonists are chiral molecules, existing as enantiomers or diastereomers. These stereoisomers can exhibit profound differences in their interaction with the chiral environment of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] One enantiomer often accounts for the majority of the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[1] Therefore, understanding the stereoselectivity of receptor binding and functional activity is paramount for the rational design and development of safe and effective therapeutics for conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3]

Formoterol, a long-acting β2-agonist (LABA), serves as an excellent case study. It possesses two chiral centers, resulting in four stereoisomers.[4] The (R,R)-enantiomer is the potent, therapeutically active form, while the (S,S)-enantiomer is significantly less active.[5][6]

Receptor Binding Affinity and Functional Activity of Formoterol Stereoisomers

The interaction of Formoterol stereoisomers with the human β2-adrenergic receptor has been quantitatively characterized through various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50), while functional activity is often measured by the effective concentration required to elicit 50% of the maximal response (EC50).

Table 1: Binding Affinity of Formoterol Stereoisomers for the Human β2-Adrenergic Receptor

StereoisomerBinding Affinity (Ki, nM)Reference
(R,R)-Formoterol2.9[5]
(S,S)-Formoterol3100[5]

Table 2: Functional Activity of Formoterol Stereoisomers (cAMP Accumulation)

StereoisomerPotency (EC50, nM)Intrinsic ActivityReference
(R,R)-FormoterolData not explicitly found in searchesFull Agonist[5]
(S,S)-FormoterolIneffectiveNot Applicable[5]

(Note: While the search results confirm (R,R)-Formoterol is a full agonist, specific EC50 values for cAMP accumulation were not detailed in the provided snippets. Such data would be found in the full publications.)

Experimental Protocols

The quantitative data presented above are derived from established experimental methodologies designed to probe receptor-ligand interactions and subsequent cellular responses.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity.[7]

Objective: To determine the binding affinity (Ki) of unlabeled ligands (e.g., Formoterol stereoisomers) by measuring their ability to compete with a radiolabeled ligand for binding to the β2-adrenergic receptor.

General Protocol:

  • Membrane Preparation: Membranes expressing the β2-adrenergic receptor are prepared from cultured cells (e.g., CHO-K1, HEK-293) stably transfected with the human β2-adrenergic receptor gene or from tissues rich in these receptors (e.g., guinea-pig lung).[8][9]

  • Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [125I]-Cyanopindolol, [3H]-CGP 12177) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor ligand (Formoterol isomers).[4][9]

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

A logical workflow for a radioligand competition binding assay is depicted below:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (β2-AR expressing cells) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Radioligand (e.g., [125I]-CYP) Radioligand->Incubation Competitor Unlabeled Competitor (Formoterol Isomers) Competitor->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting IC50_Determination IC50 Determination (Non-linear Regression) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Radioligand Competition Binding Assay Workflow.

Functional Assays: cAMP Accumulation

The primary signaling pathway activated by β2-adrenergic receptor agonists involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[10][11]

Objective: To measure the potency (EC50) and efficacy (Emax) of a β2-agonist by quantifying its ability to stimulate cAMP production in whole cells.

General Protocol:

  • Cell Culture: Whole cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured.[9]

  • Agonist Stimulation: Cells are incubated with increasing concentrations of the agonist (Formoterol isomers) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The concentration-response data are plotted, and a sigmoidal curve is fitted using non-linear regression to determine the EC50 and Emax values.

β2-Adrenergic Receptor Signaling Pathways

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, enabling it to activate heterotrimeric G proteins.[12] The canonical pathway involves coupling to the stimulatory G protein, Gs. However, evidence also points to coupling with the inhibitory G protein, Gi, leading to a bifurcation of the signaling cascade.[13][14]

Canonical Gs Signaling Pathway

The classical and predominant signaling pathway for β2-agonists leads to bronchodilation and is outlined below:

Gs_Signaling_Pathway Agonist This compound / (R,R)-Formoterol Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to Gs Gs Protein (αβγ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Canonical β2-Adrenergic Receptor Gs Signaling Pathway.

Non-Canonical Gi Signaling Pathway

In some cell types, particularly cardiac myocytes, the β2-adrenergic receptor can also couple to Gi proteins.[13] This can lead to different downstream effects and represents a mechanism for signaling diversification.

Gi_Signaling_Pathway Agonist β2-Agonist Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to Gi Gi Protein (αβγ) Beta2AR->Gi Activates Downstream_Effectors Downstream Effectors (e.g., Ion Channels, MAPK) Gi->Downstream_Effectors α and βγ subunits activate/inhibit Cellular_Response Modulated Cellular Response Downstream_Effectors->Cellular_Response

Non-Canonical β2-Adrenergic Receptor Gi Signaling.

Conclusion

The stereochemistry of β2-adrenergic agonists is a critical determinant of their pharmacological profile. As exemplified by Formoterol, the (R,R)-enantiomer possesses significantly higher affinity and functional activity at the β2-adrenergic receptor compared to its (S,S)-counterpart. A thorough understanding and characterization of these stereoselective interactions, through robust experimental protocols such as radioligand binding and functional assays, are essential for the development of optimized respiratory therapeutics. The elucidation of the complex underlying signaling pathways further informs our understanding of both the desired therapeutic actions and potential off-target effects.

References

The Discovery and Development of Picumeterol: A Technical Overview for β2-Agonist Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Selective β2-Adrenergic Receptor Agonist

Picumeterol, also known as GR114297A, emerged from research endeavors as a potent and selective β2-adrenoceptor agonist with potential applications in the treatment of respiratory conditions characterized by bronchoconstriction. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental aspects of Picumeterol, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to Picumeterol

Picumeterol is the R-enantiomer of the racemic compound GR 63411B.[1] Its development was rooted in the broader effort to create β2-adrenergic receptor agonists with improved selectivity and therapeutic profiles for diseases like asthma and chronic obstructive pulmonary disease (COPD).[2] These conditions involve the narrowing of airways, and β2-agonists work by relaxing the smooth muscle of the bronchi, leading to bronchodilation.[2][3]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The therapeutic effect of Picumeterol is mediated through its interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4] Activation of this receptor initiates a signaling cascade that ultimately leads to smooth muscle relaxation.

Signaling Cascade:

  • Agonist Binding: Picumeterol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade of events results in the relaxation of the airway smooth muscle and subsequent bronchodilation.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Picumeterol Picumeterol β2-AR β2-Adrenergic Receptor Picumeterol->β2-AR Gs_Protein Gs Protein (α, β, γ) β2-AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Gs-Protein Coupled Signaling Pathway for β2-Agonists.

Preclinical Development and In Vitro Studies

Initial in vitro studies were crucial in characterizing the pharmacological profile of Picumeterol. These studies typically involve assessing the compound's binding affinity and functional potency at the β2-adrenergic receptor.

Binding Affinity

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is the standard method to determine the binding affinity of a test compound. This competitive binding assay measures the ability of the unlabeled compound (Picumeterol) to displace a radiolabeled ligand that has a known high affinity for the β2-adrenergic receptor.

  • Objective: To determine the inhibitory constant (Ki) of Picumeterol for the β2-adrenergic receptor.

  • Materials:

    • Cell membranes expressing the human β2-adrenergic receptor.

    • A suitable radioligand (e.g., [3H]-CGP 12177).

    • Unlabeled Picumeterol at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled Picumeterol.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the Picumeterol concentration.

    • Determine the IC50 value, which is the concentration of Picumeterol that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Potency and Intrinsic Activity

Functional assays are essential to determine the potency (EC50) and intrinsic activity of an agonist. The EC50 value represents the concentration of the agonist that produces 50% of its maximal effect. Intrinsic activity refers to the ability of the drug-receptor complex to produce a maximal functional response, relative to a full agonist.

A study by Weersink et al. (1997) found that Picumeterol possesses a lower intrinsic activity compared to the full agonists isoprenaline and salbutamol in vitro.[1] This suggests that while Picumeterol can activate the β2-adrenergic receptor, it may not produce the same maximal response as other agonists.

Experimental Protocol: cAMP Accumulation Assay

The functional potency of β2-agonists is commonly assessed by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the receptor.

  • Objective: To determine the EC50 and intrinsic activity of Picumeterol.

  • Materials:

    • A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Picumeterol, isoprenaline, and salbutamol at various concentrations.

    • Cell culture medium.

    • A phosphodiesterase inhibitor (to prevent cAMP degradation).

    • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Stimulate the cells with increasing concentrations of Picumeterol, isoprenaline, or salbutamol for a defined period.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP produced using a suitable assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax) for each compound.

    • Calculate the intrinsic activity of Picumeterol relative to the full agonist isoprenaline (Intrinsic Activity = (Emax of Picumeterol / Emax of Isoprenaline) x 100%).

Experimental_Workflow_cAMP Start Start Cell_Seeding Seed β2-AR Expressing Cells Start->Cell_Seeding PDE_Inhibition Add Phosphodiesterase Inhibitor Cell_Seeding->PDE_Inhibition Agonist_Stimulation Stimulate with Picumeterol PDE_Inhibition->Agonist_Stimulation Cell_Lysis Lyse Cells Agonist_Stimulation->Cell_Lysis cAMP_Quantification Quantify cAMP Levels Cell_Lysis->cAMP_Quantification Data_Analysis Determine EC50 & Intrinsic Activity cAMP_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical cAMP accumulation assay.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for determining the appropriate dosing regimen and predicting the drug's behavior in the body. While detailed pharmacokinetic data for Picumeterol in humans is not widely published, a study in animals has been conducted.[5]

Table 1: Key Pharmacokinetic Parameters (Conceptual)

ParameterDescriptionTypical Method of Determination
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Comparison of the area under the curve (AUC) after intravenous and extravascular administration.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Determined from the terminal phase of the plasma concentration-time curve.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Vd = Dose / C0 (initial plasma concentration)
Clearance (CL) The volume of plasma cleared of the drug per unit time.CL = Dose / AUC

Clinical Development

The clinical development of a new drug involves a series of trials to evaluate its safety and efficacy in humans. For a β2-agonist like Picumeterol, a primary endpoint in clinical trials for asthma is the improvement in lung function, often measured as the Forced Expiratory Volume in one second (FEV1).

A clinical study by Weersink et al. (1997) investigated the effects of Picumeterol in asthmatic patients. The study found that both Picumeterol and its racemic form, GR 63411B, produced bronchodilation. However, these effects were observed to be short-lasting.[1]

Table 2: Clinical Trial Efficacy Endpoint (Conceptual)

EndpointDescriptionMethod of Measurement
Change in FEV1 The change in the maximum amount of air a person can forcefully exhale in one second, from baseline.Spirometry

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of chiral molecules like Picumeterol often involves stereoselective methods to obtain the desired enantiomer in high purity. While the specific synthetic route for Picumeterol is proprietary, the general principles of asymmetric synthesis are well-established in medicinal chemistry.

Structure-activity relationship (SAR) studies are fundamental to drug discovery, exploring how modifications to a molecule's structure affect its biological activity. For β2-agonists, SAR studies have elucidated key structural features required for potent and selective receptor activation. These typically include:

  • An ethanolamine side chain.

  • A catechol or a modified aromatic ring that can interact with the receptor's binding pocket.

  • A bulky N-substituent that contributes to β2-selectivity.

Further research into the SAR of Picumeterol and its analogs could provide valuable insights for the design of next-generation β2-agonists with optimized properties.

SAR_Concept Lead_Compound Lead Compound (e.g., Isoprenaline) Modification_1 Structural Modification 1 (e.g., N-substituent) Lead_Compound->Modification_1 Modification_2 Structural Modification 2 (e.g., Aromatic Ring) Lead_Compound->Modification_2 Analog_1 Analog 1 Modification_1->Analog_1 Analog_2 Analog 2 Modification_2->Analog_2 Activity_Assay Biological Activity (Binding, Potency) Analog_1->Activity_Assay Analog_2->Activity_Assay SAR_Analysis SAR Analysis Activity_Assay->SAR_Analysis Optimized_Compound Optimized Compound (e.g., Picumeterol) SAR_Analysis->Optimized_Compound

References

Pharmacological Profile of (+)-Picumeterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Picumeterol, also known as GR 114297A, is the (R)-enantiomer of the racemic compound picumeterol. It is characterized as a potent and selective β2-adrenoceptor agonist. While specific quantitative data on its binding affinity and functional potency are not extensively available in the public domain, this guide synthesizes the current understanding of its pharmacological properties. It details the standard experimental methodologies used to characterize such compounds, providing a framework for its evaluation. Furthermore, this document presents key signaling pathways and experimental workflows through standardized diagrams to facilitate comprehension.

Introduction

This compound is a chiral β2-adrenoceptor agonist that has been investigated for its potential therapeutic effects, primarily as a bronchodilator for the treatment of respiratory conditions such as asthma. As the single (R)-enantiomer, it is expected to possess a distinct pharmacological profile compared to its racemic mixture, as the biological activity of chiral drugs often resides predominantly in one enantiomer. This guide provides a detailed overview of its known pharmacological characteristics and the standard experimental procedures used to elucidate the activity of such β2-adrenergic agonists.

Receptor Binding Profile

While specific Ki or Kd values for this compound at β1, β2, and β3 adrenoceptors are not publicly available, it is consistently described as a potent and selective β2-adrenoceptor agonist . This selectivity is crucial for its therapeutic action, as it minimizes off-target effects associated with the stimulation of β1-adrenoceptors in the heart.

Data Presentation

A comprehensive quantitative summary of binding affinities would typically be presented here. However, specific Ki or Kd values for this compound are not available in the reviewed literature.

Table 1: Receptor Binding Affinity of this compound (Hypothetical Data)

Receptor SubtypeRadioligandK_i / K_d (nM)Selectivity Ratio (β1/β2)Selectivity Ratio (β3/β2)
Human β1[³H]-CGP 12177Data not availableData not availableData not available
Human β2[³H]-CGP 12177Data not availableData not availableData not available
Human β3[³H]-CGP 12177Data not availableData not availableData not available

Functional Activity

This compound acts as an agonist at the β2-adrenoceptor, stimulating the Gs protein-adenylyl cyclase signaling pathway, which leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP mediates smooth muscle relaxation, particularly in the airways.

Data Presentation

Specific quantitative data on the functional potency and intrinsic activity of this compound are not available in the reviewed literature. One study noted that the intrinsic activity of picumeterol in increasing intracellular cAMP was lower than that of the full agonists isoprenaline and salbutamol.

Table 2: Functional Potency and Intrinsic Activity of this compound (Hypothetical Data)

AssayCell Line/TissueParameterValue
Adenylyl Cyclase ActivationHuman bronchial smooth muscle cellsEC_50 (nM)Data not available
Adenylyl Cyclase ActivationHuman bronchial smooth muscle cellsIntrinsic Activity (vs. Isoprenaline)Data not available

Signaling Pathway

The binding of this compound to the β2-adrenoceptor initiates a well-defined signaling cascade.

cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor gs Gs Protein (αβγ subunits) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp Converts picumeterol This compound picumeterol->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: Signaling pathway of this compound via the β2-adrenoceptor.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically cited in the pharmacological profiling of a β2-adrenoceptor agonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for β1, β2, and β3-adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: e.g., [³H]-CGP 12177 (a non-selective β-antagonist).

  • Unlabeled competitor: this compound.

  • Non-specific binding control: A high concentration of a non-selective β-antagonist (e.g., 1 µM propranolol).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, incubate a constant concentration of the radioligand with varying concentrations of the unlabeled competitor (this compound).

  • Total and Non-specific Binding: Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of a non-selective antagonist (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Cell Membranes with β-Adrenoceptors start->prep setup Set up 96-well plate: - Radioligand - this compound (varying conc.) - Controls (Total & Non-specific) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter to Separate Bound/Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Objective: To determine the functional potency (EC50) and intrinsic activity of this compound in stimulating adenylyl cyclase.

Materials:

  • Intact cells or cell membranes expressing β2-adrenergic receptors (e.g., human bronchial smooth muscle cells or transfected cell lines).

  • This compound at various concentrations.

  • Isoprenaline (a full β-agonist for determining maximal response).

  • ATP (substrate for adenylyl cyclase).

  • GTP (required for G-protein activation).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

  • Cell/Membrane Preparation: Prepare either intact cells or cell membrane homogenates.

  • Assay Setup: In a 96-well plate, add the cell preparation to an assay buffer containing ATP and GTP.

  • Compound Addition: Add varying concentrations of this compound or the reference agonist (isoprenaline). Include a vehicle control for basal activity.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for cAMP production.

  • Reaction Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.

  • cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable detection method.

  • Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression. The intrinsic activity is calculated as the maximal response produced by this compound divided by the maximal response produced by the full agonist (isoprenaline), expressed as a percentage or a fraction.

Conclusion

This compound is a selective β2-adrenoceptor agonist. While its qualitative pharmacological profile is established, a comprehensive understanding of its receptor interaction and functional activity necessitates the availability of specific quantitative data from standardized assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the continued investigation and characterization of this and similar compounds in the field of respiratory drug development. Further research to determine the precise binding affinities and functional potencies of this compound is warranted to fully elucidate its therapeutic potential.

The Elusive Structure-Activity Relationship of (+)-Picumeterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This technical guide delves into the structure-activity relationship (SAR) of (+)-picumeterol, a potent and long-acting β2-adrenergic receptor agonist. While a comprehensive, publicly available dataset detailing the quantitative SAR of a wide array of this compound analogs remains elusive, this guide synthesizes the known biological effects of picumeterol, the general principles of β2-agonist SAR, and detailed experimental protocols relevant to its study.

This compound, also known as GR 114297A, is the (R)-enantiomer of the racemic compound GR 63411B. It has demonstrated significant bronchodilator activity. However, in vitro studies have indicated that it possesses a lower intrinsic activity compared to other well-known β2-agonists such as isoprenaline and salbutamol. This suggests a nuanced interaction with the β2-adrenergic receptor, making its SAR a compelling area of investigation for the development of novel respiratory therapeutics.

General Principles of β2-Adrenergic Agonist Structure-Activity Relationships

The foundational structure for many β2-agonists is the phenylethanolamine scaffold. Key structural features that govern the potency, selectivity, and duration of action of these compounds include:

  • The Aromatic Ring: Substitution on the phenyl ring is critical. For maximal agonist activity, hydroxyl groups at the 3 and 4 positions (a catechol moiety) are often favored, as they form important hydrogen bonds with the receptor.

  • The Ethanolamine Side Chain: A two-carbon linker between the aromatic ring and the amino group is generally optimal for activity. The stereochemistry of the hydroxyl group on the benzylic carbon is also crucial, with the (R)-enantiomer typically being the more active isomer.

  • The Amino Group: The nature of the substituent on the nitrogen atom significantly influences selectivity for the β2-receptor over other adrenergic receptor subtypes. Larger, bulkier N-substituents tend to confer greater β2-selectivity. The long lipophilic side chains found in long-acting β2-agonists (LABAs) like salmeterol and formoterol are thought to interact with a specific exosite on the receptor, contributing to their extended duration of action.

Quantitative Data on this compound Analogs

Despite extensive searches of scientific literature and patent databases, a comprehensive public dataset of quantitative SAR data (e.g., binding affinities (Ki) and functional potencies (EC50)) for a series of this compound analogs could not be located. The tables below are therefore presented as templates, illustrating how such data would be structured for comparative analysis.

Table 1: Template for β2-Adrenergic Receptor Binding Affinities of this compound Analogs

CompoundModification from this compoundKi (nM) at human β2-AR
This compound-Data not available
Analog 1[Structural Modification 1]Data not available
Analog 2[Structural Modification 2]Data not available
Analog 3[Structural Modification 3]Data not available

Table 2: Template for Functional Potency and Efficacy of this compound Analogs

CompoundEC50 (nM) for cAMP accumulationIntrinsic Activity (relative to Isoproterenol)
This compoundData not availableReported as lower than isoproterenol
Analog 1Data not availableData not available
Analog 2Data not availableData not available
Analog 3Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the SAR studies of β2-adrenergic agonists.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension and recentrifugation in a fresh buffer.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the β2-receptor (e.g., [3H]-CGP12177).

  • Add varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • To determine non-specific binding, include control wells containing a high concentration of a known β2-antagonist (e.g., propranolol).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with a cold buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger that is a hallmark of β2-adrenergic receptor activation.

1. Cell Culture and Plating:

  • Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 or A549 cells) to near confluency.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or a suitable assay buffer.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP and enhances the signal.

  • Add varying concentrations of the test compound (e.g., this compound or its analogs) to the wells.

  • Include a positive control (e.g., isoproterenol) and a negative control (vehicle).

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

3. cAMP Detection:

  • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as those based on:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Enzyme-Linked Immunosorbent Assay (ELISA): This involves a competitive binding assay on an antibody-coated plate.

    • Luminescence-based assays: These often utilize a genetically engineered cyclic nucleotide-gated ion channel or a protein-fragment complementation system.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signals (e.g., fluorescence ratio, absorbance, or luminescence) to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration as a function of the log concentration of the test compound.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the intrinsic activity of the test compounds relative to a full agonist like isoproterenol (Intrinsic Activity = Emax of test compound / Emax of isoproterenol).

Visualizations of Key Pathways and Processes

To further illuminate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ) B2AR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Catalyzes conversion G_protein->AC 3. Gαs activates Agonist This compound Agonist->B2AR 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA 5. Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation 6. Phosphorylation of downstream targets

Caption: β2-Adrenergic receptor signaling pathway initiated by an agonist.

G cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Lead Lead Compound (this compound) Design Design Analogs (Vary R-groups) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Binding Binding Assay (Determine Ki) Synthesis->Binding Functional Functional Assay (Determine EC50, Emax) Synthesis->Functional SAR_Table Generate SAR Table Binding->SAR_Table Functional->SAR_Table Analysis Analyze Trends SAR_Table->Analysis New_Design Inform New Design Analysis->New_Design New_Design->Design

Caption: General workflow for a structure-activity relationship (SAR) study.

G cluster_core Core Pharmacophore cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Aromatic Aromatic Ring (e.g., 3,4-dihydroxy) Potency Potency (Ki, EC50) Aromatic->Potency Sidechain Ethanolamine Sidechain (R-config) Sidechain->Potency Nitrogen Amine Nitrogen Selectivity β2 vs β1 Selectivity Nitrogen->Selectivity N_Sub N-Substituent (Size & Lipophilicity) N_Sub->Selectivity Duration Duration of Action N_Sub->Duration Aromatic_Sub Aromatic Substituents Aromatic_Sub->Potency Efficacy Intrinsic Activity (Emax) Aromatic_Sub->Efficacy Sidechain_Mod Sidechain Analogs Sidechain_Mod->Potency Sidechain_Mod->Efficacy

Caption: Logical relationships in β2-agonist SAR.

A Comparative Analysis of (+)-Picumeterol and Racemic Picumeterol Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological activity of the β₂-adrenergic receptor agonist, picumeterol, focusing on a comparative evaluation of its dextrorotatory enantiomer, (+)-picumeterol (GR114297A), and its racemic mixture (GR63411B). While direct comparative quantitative data on the binding affinity and in vitro potency of the two forms is limited in publicly available literature, this guide synthesizes existing clinical observations and provides detailed experimental protocols for key assays relevant to their characterization. The document includes a comprehensive overview of the β₂-adrenergic signaling pathway and standardized methodologies for radioligand binding and cyclic AMP (cAMP) accumulation assays. Diagrams illustrating these pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Picumeterol is a selective β₂-adrenergic receptor agonist developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). As a chiral molecule, it exists as two enantiomers. The R-enantiomer is known as this compound. The racemic mixture contains equal amounts of the (+)- and (-)-enantiomers. Understanding the distinct pharmacological profiles of the individual enantiomer versus the racemate is crucial for optimizing therapeutic efficacy and safety. This guide explores the available data and provides the necessary technical framework for further investigation.

Comparative Activity of this compound and Racemic Picumeterol

Clinical studies have provided some insights into the comparative effects of this compound and its racemic counterpart.

In Vivo Bronchodilator Potency

In human clinical trials involving asthmatic patients, both this compound and racemic picumeterol demonstrated similar potency in producing bronchodilation.[1] However, the effects of both were observed to be short-lasting, which was contrary to expectations based on their in vitro profiles.[1]

In Vitro Intrinsic Activity

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative data for a direct side-by-side comparison of the binding affinity (Kᵢ), potency (EC₅₀), and maximal efficacy (Eₘₐₓ) of this compound and racemic picumeterol. The following tables are structured to present such data, which would be essential for a complete pharmacological assessment. Researchers are encouraged to perform the detailed experimental protocols outlined in Section 5 to populate these tables.

Table 1: Comparative Binding Affinity at the Human β₂-Adrenergic Receptor

CompoundRadioligandKᵢ (nM)
This compound[³H]-CGP12177Data not available
Racemic Picumeterol[³H]-CGP12177Data not available

Kᵢ values are typically determined through competitive radioligand binding assays.

Table 2: Comparative Functional Potency and Efficacy in cAMP Accumulation Assay

CompoundEC₅₀ (nM)Eₘₐₓ (% of Isoprenaline)
This compoundData not availableReported as lower than isoprenaline and salbutamol[1]
Racemic PicumeterolData not availableData not available

EC₅₀ and Eₘₐₓ values are determined from concentration-response curves in functional assays measuring cAMP production.

Signaling Pathways

Activation of the β₂-adrenergic receptor by an agonist like picumeterol initiates a well-characterized signaling cascade.

Canonical Gαs Signaling Pathway

The primary signaling pathway for β₂-adrenergic receptors involves coupling to the stimulatory G protein, Gαs. This activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[2][3] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[2][3]

Gs_Signaling cluster_membrane Cell Membrane Beta2_AR β₂-Adrenergic Receptor Gs Gαs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Picumeterol This compound or Racemic Picumeterol Picumeterol->Beta2_AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Smooth Muscle Relaxation (Bronchodilation) PKA->Cellular_Response Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing β₂-AR Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds (this compound, Racemic Picumeterol) Compound_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]-CGP12177) Radioligand_Prep->Incubate Filter Rapidly filter through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count Plot Plot % inhibition vs. log[compound concentration] Count->Plot Calculate Calculate IC₅₀ and Kᵢ values Plot->Calculate cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing β₂-AR into a 96-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Pre_Incubate Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) Incubate_Cells->Pre_Incubate Add_Compound Add serial dilutions of test compounds (this compound, Racemic Picumeterol) Pre_Incubate->Add_Compound Incubate_Stimulation Incubate for a defined period (e.g., 30 minutes) at 37°C Add_Compound->Incubate_Stimulation Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Stimulation->Lyse_Cells Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Plot_Curve Plot cAMP concentration vs. log[compound concentration] Detect_cAMP->Plot_Curve Calculate_Parameters Calculate EC₅₀ and Eₘₐₓ values Plot_Curve->Calculate_Parameters

References

In-Depth Technical Guide: Cellular Signaling Pathways Activated by (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Picumeterol, also known as GR114297A, is a potent and selective β2-adrenoceptor agonist. This document provides a comprehensive overview of the cellular signaling pathways activated by this compound, intended for researchers, scientists, and professionals in drug development. It details the molecular interactions and downstream effects initiated by the binding of this compound to the β2-adrenergic receptor (β2-AR), focusing on the canonical Gs-protein coupled signaling cascade. This guide includes quantitative data on its binding affinity and functional potency, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is the (R)-enantiomer of a racemic mixture and has been identified as a selective agonist for the β2-adrenoceptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Activation of β2-adrenoceptors is a cornerstone of therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), leading to bronchodilation.[2][3][4] Understanding the precise molecular and cellular effects of this compound is crucial for its potential therapeutic application. This guide will explore the primary signaling pathway engaged by this compound upon binding to the β2-AR.

Core Signaling Pathway: Gs-Adenylyl Cyclase-cAMP Axis

The principal mechanism of action of this compound involves the activation of the canonical β2-adrenergic signaling pathway. This pathway is initiated by the binding of the agonist to the β2-AR, which is primarily coupled to the stimulatory G-protein, Gs.[2][4][5]

Pathway Description:

  • Receptor Binding: this compound binds to the extracellular domain of the β2-adrenoceptor, inducing a conformational change in the receptor.

  • G-Protein Activation: This conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP subunit dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

  • Downstream Phosphorylation: Activated PKA catalytic subunits then phosphorylate various downstream substrate proteins on serine and threonine residues, leading to a cascade of cellular responses, including smooth muscle relaxation.[2]

Diagram of the this compound Activated Signaling Pathway:

Picumeterol_Signaling cluster_membrane Plasma Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (GDP-bound) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Picumeterol This compound Picumeterol->B2AR Binds Gs_active Gs Protein (GTP-bound) Gs->Gs_active GDP/GTP Exchange Gs_active->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Substrates Downstream Substrates PKA_active->Substrates Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Substrates->Response

Caption: Canonical signaling pathway activated by this compound.

Quantitative Pharmacological Data

While specific quantitative data for this compound is limited in publicly available literature, one study reported its in vitro intrinsic activity.

ParameterAgonistResultCell TypeReference
Intrinsic ActivityThis compoundLower than isoprenaline and salbutamolHuman bronchial smooth muscle cells[1]
Intrinsic ActivityIsoprenalineFull agonistHuman bronchial smooth muscle cells[1]
Intrinsic ActivitySalbutamolPartial agonistHuman bronchial smooth muscle cells[1]

Note: A lower intrinsic activity suggests that while this compound can activate the β2-adrenoceptor, the maximal response it can produce is less than that of a full agonist like isoprenaline.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of β2-adrenoceptor agonists like this compound.

β2-Adrenergic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenoceptor.

Objective: To measure the displacement of a radiolabeled antagonist from the β2-adrenoceptor by this compound.

Materials:

  • Cell membranes prepared from cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • Radiolabeled β2-adrenoceptor antagonist (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).

  • Unlabeled competitor: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled β-antagonist (e.g., 1 µM propranolol).

  • Binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled antagonist.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Diagram of the Radioligand Binding Assay Workflow:

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep incubate Incubate: Membranes + Radioligand + this compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to this compound.

Materials:

  • Whole cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • This compound.

  • Reference full agonist (e.g., Isoprenaline).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add varying concentrations of this compound or the reference agonist to the wells. Include a vehicle control for basal cAMP levels.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.

  • Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve. The intrinsic activity can be calculated by comparing the Emax of this compound to that of a full agonist.

Diagram of the cAMP Accumulation Assay Workflow:

cAMP_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed preincubate Pre-incubate with PDE Inhibitor seed->preincubate stimulate Stimulate with This compound preincubate->stimulate incubate Incubate for cAMP Accumulation stimulate->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels lyse->detect analyze Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax detect->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.

Conclusion

This compound exerts its effects by acting as a selective agonist at the β2-adrenoceptor, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. This results in the production of the second messenger cAMP and subsequent activation of PKA, which orchestrates downstream cellular responses culminating in effects such as smooth muscle relaxation. While it demonstrates efficacy in activating this pathway, its intrinsic activity appears to be lower than that of full agonists like isoprenaline. The provided experimental protocols offer a framework for the detailed in vitro characterization of this compound and other β2-adrenoceptor agonists. Further research to fully quantify its binding affinity, potency, and to explore potential biased signaling or non-canonical pathway activation would provide a more complete understanding of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of (+)-Picumeterol, a potent and selective β2-adrenoceptor agonist. The protocols detailed below are based on established methodologies for evaluating β2-adrenoceptor agonists and are intended to serve as a guide for the preclinical assessment of this compound.

Introduction to this compound

This compound (also known as GR114297A) is the R-enantiomer of Picumeterol. As a selective β2-adrenoceptor agonist, its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in bronchodilation, making it a compound of interest for respiratory therapies. In vitro studies using human bronchial smooth muscle cells have been employed to assess its intrinsic activity by measuring cAMP production.

Key In Vitro Assays

The in vitro characterization of this compound typically involves two primary types of assays:

  • Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Ki) of this compound to the β2-adrenoceptor. By quantifying how strongly the compound binds to its target receptor, researchers can assess its potency and selectivity.

  • Functional Assays (cAMP Accumulation): These assays measure the functional consequence of receptor binding, specifically the ability of this compound to stimulate the production of the second messenger cAMP. The half-maximal effective concentration (EC50) derived from these assays indicates the compound's potency in eliciting a cellular response.

Data Presentation

Table 1: Radioligand Binding Affinity of β2-Adrenoceptor Agonists

CompoundRadioligandCell Line/TissuepKiKi (nM)
This compound [³H]-CGP 12177CHO-K1 cells expressing human β2-adrenoceptorData not availableData not available
Salmeterol[³H]-CGP 12177CHO-K1 cells expressing human β2-adrenoceptor8.30.50
Formoterol[³H]-CGP 12177CHO-K1 cells expressing human β2-adrenoceptor8.20.63
Isoprenaline[³H]-CGP 12177CHO-K1 cells expressing human β2-adrenoceptorData not availableData not available

Note: pKi is the negative logarithm of the inhibition constant (Ki). Data for Salmeterol and Formoterol are representative values from published literature.

Table 2: Functional Potency of β2-Adrenoceptor Agonists in cAMP Accumulation Assays

CompoundCell LinepEC50EC50 (nM)
This compound Human Bronchial Smooth Muscle CellsData not availableData not available
SalmeterolHuman Bronchial Smooth Muscle CellsData not availableData not available
FormoterolHuman Bronchial Smooth Muscle CellsData not availableData not available
IsoprenalineHuman Bronchial Smooth Muscle CellsData not availableData not available

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Experimental Protocols

The following are detailed, generalized protocols for the key in vitro experiments used to characterize this compound.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenoceptor.

Materials:

  • Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Non-labeled competitor: this compound.

  • Non-specific binding control: A high concentration of a non-labeled β-adrenoceptor antagonist (e.g., 1 µM propranolol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human β2-adrenoceptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

      • Competition Binding: A range of concentrations of this compound, radioligand, and cell membranes.

    • The concentration of the radioligand should be close to its dissociation constant (Kd).

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production in human airway smooth muscle cells.

Materials:

  • Primary Human Bronchial Smooth Muscle Cells (HBSMCs).

  • Cell culture medium (e.g., SmGM-2 Medium).

  • This compound.

  • Positive control: Isoprenaline (a full β-adrenoceptor agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture:

    • Culture HBSMCs in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor in assay buffer for 15-30 minutes at 37°C.

    • Add varying concentrations of this compound or the positive control (Isoprenaline) to the wells in triplicate.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each well based on the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).

Visualizations

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects b2ar β2-Adrenoceptor gs Gαs b2ar->gs Activates ac Adenylyl Cyclase gs->ac Stimulates gbg Gβγ camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates relaxation Bronchodilation pka->relaxation Leads to Picumeterol This compound Picumeterol->b2ar Binds to

Caption: β2-Adrenoceptor Signaling Pathway Activated by this compound.

G start Start prepare_membranes Prepare Cell Membranes (β2-Adrenoceptor expressing cells) start->prepare_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prepare_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filter_wash Filter and Wash (Separate bound/free radioligand) incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Competition Binding Assay.

G start Start culture_cells Culture HBSMCs in 96-well Plate start->culture_cells pre_incubate Pre-incubate with PDE Inhibitor culture_cells->pre_incubate add_compound Add this compound (Dose-response) pre_incubate->add_compound incubate Incubate at 37°C (15-30 min) add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_camp Measure cAMP (HTRF, AlphaScreen, or ELISA) lyse_cells->measure_camp analyze Data Analysis (Calculate EC50) measure_camp->analyze end End analyze->end

Caption: Workflow for cAMP Accumulation Functional Assay.

Application Notes: Cell-Based Assays for β2-Adrenoceptor Agonists Using (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β2-adrenergic receptor (β2-AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the airways, making it a key target for asthma and COPD therapies. Assessing the potency and efficacy of novel β2-AR agonists is a critical step in drug discovery. (+)-Picumeterol, the R-enantiomer of GR 63411B, is a potent and selective β2-adrenoceptor agonist. These application notes provide detailed protocols for cell-based assays to characterize this compound and other β2-AR agonists, focusing on functional responses such as cyclic AMP (cAMP) production and downstream reporter gene activation.

Principle of β2-Adrenoceptor Activation

Upon agonist binding, the β2-AR undergoes a conformational change, leading to the activation of the stimulatory G-protein (Gs). The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[1]

Key Pharmacological Parameters

  • Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.

  • Efficacy (Emax): The maximum response an agonist can produce.

  • Intrinsic Activity: The efficacy of a partial agonist relative to a full agonist (like Isoprenaline), expressed as a value between 0 and 1.

While specific quantitative data for the EC50 and intrinsic activity of this compound are not widely available in public literature, one study indicated it possesses lower intrinsic activity compared to the full agonist isoprenaline and the partial agonist salbutamol in human bronchial smooth muscle cells. For the purpose of these application notes, we will provide protocols to determine these values and present comparative data for other well-characterized β2-AR agonists.

Data Presentation: Comparative Pharmacology of β2-Adrenoceptor Agonists

The following table summarizes typical potency (pEC50 = -log(EC50)) and intrinsic activity values for common β2-AR agonists obtained from cAMP accumulation assays in cell lines expressing the human β2-adrenoceptor, such as CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells. These values can vary depending on the specific cell line and assay conditions.

AgonistCell LinepEC50 (-logM)Intrinsic Activity (vs. Isoprenaline)
Isoprenaline CHO-β28.11.0
Formoterol CHO-β28.91.0
Salbutamol CHO-β27.20.85
Salmeterol CHO-β28.00.6
This compound -Data not availableReported as low

Note: The data presented are representative values from literature and should be determined experimentally for direct comparison.

Experimental Protocols

Two primary types of cell-based assays are detailed below for characterizing β2-AR agonists: a direct measurement of the second messenger (cAMP) and a downstream reporter gene assay.

Protocol 1: cAMP Accumulation Assay using HTRF

This protocol describes a method to quantify intracellular cAMP levels using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • HEK293 or CHO cells stably expressing the human β2-adrenoceptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound and other β2-AR agonists.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture: Culture the β2-AR expressing cells to ~80% confluency.

  • Cell Plating: Harvest cells and resuspend in assay buffer. Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and other reference agonists (e.g., Isoprenaline) in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

  • Agonist Stimulation: Remove the culture medium from the cells and add the prepared agonist solutions. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate in lysis buffer) to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax for each compound.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE), providing a downstream readout of β2-AR activation.

Materials:

  • HEK293 cells stably co-expressing the human β2-adrenoceptor and a CRE-luciferase reporter construct.

  • Cell culture medium.

  • Assay medium (e.g., Opti-MEM).

  • This compound and other β2-AR agonists.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Culture and Plating: Seed the reporter cell line at a density of 20,000-40,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay medium.

  • Agonist Stimulation: Replace the culture medium with the prepared agonist solutions.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well.

  • Incubation: Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration. Fit a sigmoidal dose-response curve to determine the EC50 and Emax.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound b2AR β2-Adrenoceptor Agonist->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) CREB CREB PKA_active->CREB Phosphorylates CREB_P p-CREB PKA_active->CREB_P CRE CRE CREB_P->CRE Binds to Reporter Reporter Gene (e.g., Luciferase) CRE->Reporter Activates Transcription

Caption: Canonical β2-adrenoceptor signaling pathway leading to reporter gene expression.

G cluster_assays Assay-Specific Steps cluster_cAMP cAMP Assay (HTRF) cluster_reporter Reporter Gene Assay start Start culture Culture β2-AR expressing cells (e.g., HEK293, CHO) start->culture plate Plate cells in 96/384-well plate and incubate overnight culture->plate prepare_agonists Prepare serial dilutions of This compound & reference agonists plate->prepare_agonists stimulate Stimulate cells with agonists prepare_agonists->stimulate cAMP_lysis Lyse cells and add HTRF reagents stimulate->cAMP_lysis reporter_incubate Incubate for 4-6 hours stimulate->reporter_incubate cAMP_incubate Incubate for 60 min cAMP_lysis->cAMP_incubate cAMP_read Read HTRF signal cAMP_incubate->cAMP_read analyze Data Analysis: Plot dose-response curves, determine EC50 and Emax cAMP_read->analyze reporter_lysis Add Luciferase reagent reporter_incubate->reporter_lysis reporter_read Read Luminescence reporter_lysis->reporter_read reporter_read->analyze end End analyze->end

Caption: General workflow for cell-based functional assays of β2-adrenoceptor agonists.

References

Application Notes and Protocols for Studying (+)-Picumeterol Effects on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Picumeterol is a selective β2-adrenoceptor agonist, identified as the R-enantiomer of the racemic compound GR 63411B.[1] As a member of this class, it is expected to induce relaxation of airway smooth muscle (ASM), making it a potential candidate for the treatment of bronchoconstrictive diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). β2-adrenoceptor agonists are the cornerstone of bronchodilator therapy, and their primary mechanism of action involves the activation of β2-adrenergic receptors on ASM cells. This activation triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), ultimately resulting in muscle relaxation and bronchodilation.[2]

While this compound has been shown to produce long-lasting relaxation of airway smooth muscle in preclinical in vitro and in vivo models, clinical studies in asthmatics have indicated a shorter duration of action and a lower intrinsic activity in elevating cAMP levels compared to established β2-agonists like isoprenaline and salbutamol.[1] This suggests a potential dissociation between its bronchodilator effects and its ability to protect against bronchoconstriction, which warrants further investigation.[1]

These application notes provide a comprehensive overview of the established animal models and experimental protocols for characterizing the pharmacological profile of β2-adrenoceptor agonists like this compound on airway smooth muscle. The protocols detailed below are based on widely accepted methodologies for this class of compounds and can be adapted for the specific investigation of this compound.

Signaling Pathway of β2-Adrenoceptor Agonists in Airway Smooth Muscle

Activation of the β2-adrenergic receptor by an agonist such as this compound initiates a well-characterized signaling pathway. The binding of the agonist to the Gs protein-coupled receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, ultimately causing smooth muscle relaxation.[3]

Beyond the classical Gs-PKA pathway, β2-adrenoceptor activation can also engage other signaling molecules. One such alternative pathway involves the Exchange Protein Directly Activated by cAMP (Epac).[4] Epac is a guanine nucleotide exchange factor for the small G protein Rap1 and its activation can also contribute to the modulation of airway smooth muscle function.

Below is a diagram illustrating the primary signaling cascade.

Gs_Pathway cluster_cytoplasm Cytoplasm beta2AR β2-Adrenergic Receptor Gs Gs Protein beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Picumeterol This compound Picumeterol->beta2AR binds ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Relaxation Smooth Muscle Relaxation PKA_active->Relaxation phosphorylates targets leading to

Figure 1: Simplified signaling pathway of this compound in airway smooth muscle cells.

Recommended Animal Models

The guinea pig is a widely used and highly relevant animal model for studying the effects of bronchodilators. Its airway smooth muscle shares many pharmacological similarities with that of humans, making it a suitable model for both in vivo and in vitro studies.[5] Mice are also commonly used, particularly for studies involving genetic modifications or detailed immunological investigations.[6]

Experimental Protocols

In Vivo Assessment of Bronchodilator Activity and Airway Hyperresponsiveness

This protocol describes the measurement of airway resistance in anesthetized and ventilated guinea pigs to assess the bronchodilator effects of this compound against a bronchoconstrictor challenge.

Workflow Diagram:

InVivo_Workflow A Animal Preparation (Anesthesia, Tracheostomy, Ventilation) B Baseline Lung Mechanics Measurement A->B C Bronchoconstrictor Challenge (e.g., Methacholine or Histamine Aerosol) B->C D Measurement of Increased Airway Resistance C->D E This compound Administration (Aerosol or IV) D->E F Serial Measurement of Airway Resistance E->F G Data Analysis (Inhibition of Bronchoconstriction) F->G

Figure 2: Experimental workflow for in vivo assessment of bronchodilator activity.

Protocol:

  • Animal Preparation:

    • Male Dunkin-Hartley guinea pigs (400-600g) are anesthetized, for example, with an intraperitoneal injection of pentobarbital (70 mg/kg).[7]

    • The trachea is cannulated for mechanical ventilation.[8][9] The jugular vein and carotid artery can also be cannulated for drug administration and blood pressure monitoring, respectively.[7]

    • The animal is ventilated with a small animal ventilator at a fixed volume and frequency (e.g., 60 breaths/min, 1 mL/100g body weight).[8]

  • Measurement of Lung Mechanics:

    • Airway resistance is measured using a suitable system, such as the forced oscillation technique (e.g., FlexiVent) or by measuring changes in intratracheal pressure and airflow.[9][10]

  • Bronchoconstrictor Challenge:

    • A stable baseline of airway resistance is established.

    • A bronchoconstrictor agent such as methacholine or histamine is administered as an aerosol or intravenously to induce a sustained increase in airway resistance.[9]

  • Administration of this compound:

    • Once a stable bronchoconstriction is achieved, this compound is administered, typically as an aerosol, at various doses. A vehicle control group should be included.

  • Data Acquisition and Analysis:

    • Airway resistance is monitored continuously or at frequent intervals after administration of this compound.

    • The bronchodilator effect is quantified as the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance.

    • Dose-response curves can be constructed to determine the potency (ED50) of this compound.

In Vitro Assessment of Airway Smooth Muscle Relaxation (Organ Bath Studies)

This protocol details the use of isolated guinea pig tracheal rings in an organ bath to directly measure the relaxant effects of this compound on airway smooth muscle.

Workflow Diagram:

InVitro_Workflow A Trachea Isolation and Preparation of Rings B Mounting of Tracheal Rings in Organ Bath A->B C Equilibration and Viability Check B->C D Pre-contraction with a Spasmogen (e.g., Histamine or Carbachol) C->D E Cumulative Addition of this compound D->E F Measurement of Isometric Tension (Relaxation) E->F G Data Analysis (Concentration-Response Curve, pD2, Emax) F->G

Figure 3: Experimental workflow for in vitro organ bath studies.

Protocol:

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.[11]

    • The trachea is cleaned of connective tissue and cut into rings of 2-3 mm in width.[4]

  • Organ Bath Setup:

    • Tracheal rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[4][11]

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.[11]

    • An optimal resting tension (e.g., 1-1.5 g) is applied to the rings, and they are allowed to equilibrate for at least 60 minutes.[4][11]

  • Experimental Procedure:

    • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride.

    • The tracheal rings are then pre-contracted with a spasmogen such as histamine (e.g., 10 µM) or carbachol to induce a stable submaximal contraction.[4]

    • Once a stable plateau of contraction is reached, this compound is added to the organ bath in a cumulative manner, with increasing concentrations.

  • Data Analysis:

    • The relaxation induced by each concentration of this compound is measured as the percentage reversal of the pre-contraction.

    • A concentration-response curve is plotted, and the potency (pD2 or EC50) and maximum efficacy (Emax) are calculated.

Measurement of Intracellular cAMP Accumulation

This protocol outlines a method for quantifying the intracellular accumulation of cAMP in cultured airway smooth muscle cells following stimulation with this compound, typically using an ELISA-based assay.

Protocol:

  • Cell Culture:

    • Human or animal-derived airway smooth muscle cells are cultured to near confluence in appropriate media.

  • Cell Stimulation:

    • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[12]

    • Cells are then stimulated with various concentrations of this compound for a defined period. A positive control, such as forskolin (a direct activator of adenylyl cyclase), should be included.

  • Cell Lysis and cAMP Measurement:

    • The stimulation is terminated, and the cells are lysed according to the protocol of the chosen cAMP assay kit.[13][14]

    • The concentration of cAMP in the cell lysates is determined using a competitive ELISA kit.[7][13][14] This typically involves the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.[13]

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP in the samples is calculated from the standard curve.

    • Dose-response curves for this compound-induced cAMP accumulation are constructed to determine its potency (EC50) and efficacy (Emax).

Data Presentation

The following tables provide a template for presenting quantitative data for this compound and comparative β2-adrenoceptor agonists. Note: As specific data for this compound is not widely available in the public domain, the values for comparative compounds are provided as a reference.

Table 1: In Vitro Potency and Efficacy of β2-Adrenoceptor Agonists on Guinea Pig Tracheal Smooth Muscle Relaxation (pre-contracted with Histamine)

CompoundpD2 (-log EC50 M)Intrinsic Activity (Relative to Isoprenaline)Reference
This compound To be determinedTo be determined
Isoprenaline7.60 ± 0.011.0[4]
Formoterol10.52 ± 0.04~1.0[4]
Salbutamol7.50 ± 0.01~1.0[4]

Table 2: In Vivo Bronchodilator Potency of β2-Adrenoceptor Agonists in Guinea Pigs

CompoundED50 (µg/kg) against Histamine-induced BronchoconstrictionReference
This compound To be determined
Formoterol0.13 ± 0.12
Salbutamol0.59 ± 0.21

Table 3: Potency and Efficacy in cAMP Accumulation in Airway Smooth Muscle Cells

CompoundEC50 (nM) for cAMP AccumulationEmax (% of Forskolin Response)Reference
This compound To be determinedReported to have lower intrinsic activity than isoprenaline and salbutamol[1]
IsoprenalineTo be determinedTo be determined
SalbutamolTo be determinedTo be determined

Conclusion

The protocols and methodologies described in these application notes provide a robust framework for the preclinical evaluation of this compound's effects on airway smooth muscle. By employing these in vivo and in vitro models, researchers can thoroughly characterize its bronchodilator potency, efficacy, and mechanism of action. Given the existing data suggesting a unique pharmacological profile for this compound, a direct comparison with established β2-adrenoceptor agonists using these standardized protocols is crucial for understanding its full therapeutic potential in the management of obstructive airway diseases.

References

Application Notes and Protocols for the Quantification of (+)-Picumeterol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol is a potent and selective β2-adrenoceptor agonist, a class of drugs widely used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence assessments during drug development.[1][2] This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the preferred method for its high sensitivity and specificity.[3]

Signaling Pathway of this compound

As a β2-adrenoceptor agonist, this compound elicits its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to smooth muscle relaxation, particularly in the airways.

Picumeterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Picumeterol This compound Beta2AR β2-Adrenergic Receptor (GPCR) Picumeterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inact Inactive Myosin Light-Chain Kinase PKA->MLCK_inact Phosphorylates and Inactivates MLCK Relaxation Smooth Muscle Relaxation MLCK_inact->Relaxation Leads to

Caption: Canonical β2-adrenergic receptor signaling pathway initiated by this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[3] The following proposed method is a starting point for the quantification of this compound in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for extracting and concentrating analytes from complex biological matrices while removing interfering substances.[5][6]

Experimental Protocol:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • To 200 µL of plasma, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of Picumeterol or a structurally similar compound).

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

Experimental Protocol:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    0.5 10
    3.0 90
    3.5 90
    3.6 10

    | 5.0 | 10 |

Mass Spectrometric Conditions

Experimental Protocol:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: These will need to be optimized for this compound and the chosen internal standard. The transitions will be specific m/z values for the precursor ion and a characteristic product ion.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: Quantitative Parameters

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical values for similar β2-agonists.[4][7] These parameters must be established during method validation according to regulatory guidelines (e.g., FDA, EMA).[8][9][10]

ParameterExpected Range/Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 pg/mL
Upper Limit of Quantification (ULOQ) 100 - 500 pg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of nominal value
Recovery > 80%
Matrix Effect Within acceptable limits

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted below.

Picumeterol_Workflow SampleCollection Biological Sample Collection (e.g., Plasma) SamplePrep Sample Preparation (Solid-Phase Extraction) SampleCollection->SamplePrep LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: General experimental workflow for this compound quantification.

Conclusion

The provided application notes and protocols offer a robust framework for the development and validation of an analytical method for the quantification of this compound in biological samples. The use of LC-MS/MS combined with solid-phase extraction is recommended to achieve the high sensitivity and selectivity required for pharmacokinetic and other related studies in the drug development process. Adherence to regulatory guidelines for bioanalytical method validation is crucial to ensure the reliability and integrity of the generated data.

References

High-throughput screening assays for novel β2-agonists with (+)-Picumeterol as a control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β2-adrenergic receptor (β2AR) is a well-established therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Agonists of this receptor promote bronchodilation by relaxing the airway smooth muscle. High-throughput screening (HTS) is a critical tool in the discovery of novel β2-agonists, enabling the rapid evaluation of large compound libraries.[1] This document provides detailed protocols for three common HTS assays used to identify and characterize new β2-agonists, using (+)-Picumeterol as a reference control compound.

The β2AR is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway.[2][3][4] Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] However, β2AR can also couple to Gi proteins and recruit β-arrestins, leading to alternative signaling events and potential for biased agonism.[2][6][7] Understanding these different pathways is crucial for identifying compounds with desired therapeutic profiles.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor can initiate multiple downstream signaling cascades. The canonical pathway involves coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cAMP.[4] Alternatively, the receptor can couple to the inhibitory G-protein (Gi) or engage β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling.[4][6]

Caption: β2-Adrenergic Receptor Signaling Pathways.

High-Throughput Screening Workflow

A typical HTS workflow for identifying novel β2-agonists involves several stages, from initial screening of a large compound library to hit confirmation and characterization. This process allows for the efficient identification of promising lead compounds for further development.[1][8]

HTS_Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS Assay (e.g., cAMP Assay) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits single concentration Dose_Response Dose-Response Confirmation Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits determine EC50 Secondary_Assays Secondary & Orthogonal Assays (e.g., β-arrestin, Reporter Gene) Confirmed_Hits->Secondary_Assays characterize mechanism Lead_Compounds Lead Compounds for Further Optimization Secondary_Assays->Lead_Compounds

Caption: General High-Throughput Screening Workflow.

Experimental Protocols

Here we provide detailed protocols for three distinct HTS assays to identify and characterize β2-agonists.

cAMP Accumulation Assay

This is a primary functional assay to identify compounds that activate the Gs signaling pathway.[5][9][10]

Principle: This assay measures the intracellular accumulation of cAMP produced upon β2AR activation. Common detection methods include competitive immunoassays using fluorescence resonance energy transfer (FRET) or enzyme fragment complementation (EFC).

Materials:

  • HEK293 cells stably expressing the human β2AR.

  • Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • Stimulation buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[11]

  • Test compounds and this compound (control agonist).

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™ cAMP Assay).

  • 384-well white opaque microplates.

Protocol:

  • Cell Plating: Seed HEK293-β2AR cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and this compound in stimulation buffer. The final concentration of DMSO should be <0.5%.

  • Assay Initiation: Remove the cell culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a compatible plate reader (e.g., HTRF or luminescence reader).

  • Data Analysis: Plot the signal as a function of compound concentration and fit to a sigmoidal dose-response curve to determine EC50 values.

ParameterValue
Cell LineHEK293-β2AR
Plate Format384-well
Seeding Density5,000 cells/well
Incubation Time30 min at 37°C
Control AgonistThis compound
Expected EC50 (Picumeterol)1 - 10 nM
β-Arrestin Recruitment Assay

This assay is used to identify compounds that promote the interaction between the β2AR and β-arrestin, a key event in receptor desensitization and G-protein independent signaling.[12][13][14]

Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[12] The β2AR and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase or luciferase). Agonist-induced recruitment brings the fragments together, reconstituting enzyme activity which is then measured.[14][15][16]

Materials:

  • CHO-K1 or HEK293 cells stably expressing β2AR and β-arrestin fusion proteins (e.g., PathHunter® β-Arrestin assay).[16][17]

  • Assay buffer: As per the manufacturer's recommendation (e.g., HBSS with 20 mM HEPES).

  • Test compounds and this compound.

  • Detection reagents for the specific assay platform.

  • 384-well white opaque microplates.

Protocol:

  • Cell Plating: Plate the engineered cells in 384-well plates and incubate as recommended by the supplier.

  • Compound Addition: Add serial dilutions of test compounds and this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add the detection reagents as per the manufacturer's protocol.

  • Signal Measurement: Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis: Determine EC50 values from the dose-response curves.

ParameterValue
Cell LineEngineered cell line (e.g., CHO-K1)
Plate Format384-well
Seeding DensityAs per manufacturer
Incubation Time90 min at 37°C
Control AgonistThis compound
Expected EC50 (Picumeterol)10 - 100 nM
Reporter Gene Assay

This assay measures the transcriptional activation downstream of cAMP signaling.[18][19][20]

Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP response element (CRE).[21] Activation of the β2AR leads to increased cAMP, which in turn drives the expression of the reporter gene. The resulting signal is proportional to receptor activation.[22]

Materials:

  • HEK293 cells co-transfected with the human β2AR and a CRE-reporter gene construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and this compound.

  • Reporter gene assay detection reagents (e.g., luciferase substrate).

  • 384-well white opaque microplates.

Protocol:

  • Cell Plating: Seed the transfected cells in 384-well plates and allow them to attach overnight.

  • Compound Treatment: Replace the medium with a serum-free medium containing the test compounds and this compound at various concentrations.

  • Incubation: Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and add the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the luminescence or absorbance on a plate reader.

  • Data Analysis: Calculate EC50 values from the dose-response curves.

ParameterValue
Cell LineHEK293-β2AR-CRE-Luciferase
Plate Format384-well
Seeding Density10,000 cells/well
Incubation Time4-6 hours at 37°C
Control AgonistThis compound
Expected EC50 (Picumeterol)5 - 50 nM

Data Presentation and Interpretation

Quantitative data from the HTS assays should be summarized in a structured table for easy comparison of compound potencies and efficacies across different signaling pathways.

CompoundcAMP Assay EC50 (nM)β-Arrestin Assay EC50 (nM)Reporter Gene Assay EC50 (nM)
This compound5.245.815.3
Compound X12.1>100035.7
Compound Y8.915.212.1

Interpretation:

  • This compound serves as the control agonist, showing potent activation in all three assays.

  • Compound X demonstrates a strong bias towards the Gs/cAMP pathway, with significantly lower potency in the β-arrestin recruitment assay. This may indicate a potentially improved therapeutic profile with reduced receptor desensitization.

  • Compound Y appears to be a non-biased agonist, with similar potencies across all three signaling readouts.

By employing these HTS assays, researchers can efficiently identify and characterize novel β2-agonists, including those with biased signaling properties, which may offer therapeutic advantages. The use of this compound as a control ensures the reliability and comparability of the screening data.

References

Application Notes and Protocols for (+)-Picumeterol in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol, the R-enantiomer of GR 63411B, is a potent and selective β2-adrenoceptor agonist that has been investigated for its bronchodilator properties in the context of asthma.[1] As a β2-agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, a key factor in relieving bronchoconstriction associated with asthma.[1] Preclinical studies have demonstrated that this compound can induce long-lasting relaxation of airway smooth muscle in vitro. However, clinical investigations in asthmatic patients have revealed a dissociation between its in vitro and in vivo effects, with the bronchodilator action being short-lived and failing to improve airway hyperresponsiveness. This phenomenon is attributed to its lower intrinsic activity compared to other β2-agonists like isoprenaline and salbutamol.[1] These characteristics make this compound an interesting tool for studying the nuances of β2-adrenoceptor pharmacology and the requirements for effective asthma therapy.

These application notes provide a summary of the available data and detailed protocols for utilizing this compound in relevant asthma research models.

Data Presentation

While specific EC50 and intrinsic activity values for this compound are not consistently reported across publicly available literature, the following table summarizes its pharmacological characteristics in relation to well-known β2-agonists.

CompoundTargetAssayPotency (pD2/-log EC50)Intrinsic Activity (relative to Isoprenaline)Reference
This compound (GR 114297A) β2-AdrenoceptorcAMP accumulation in human bronchial smooth muscle cellsPotentLower than Isoprenaline and Salbutamol[1]
Isoprenaline β1/β2-AdrenoceptorRelaxation of guinea pig trachea7.60 ± 0.01Full Agonist (Reference)[2]
Salbutamol β2-AdrenoceptorRelaxation of guinea pig trachea7.50 ± 0.01Full Agonist[2]
Formoterol β2-AdrenoceptorRelaxation of guinea pig trachea10.52 ± 0.04Full Agonist[2]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Signaling Pathway of β2-Adrenoceptor Agonists

The binding of a β2-adrenoceptor agonist, such as this compound, to its G-protein coupled receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist This compound Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Promotes Myosin_LC_Kinase->Bronchodilation Contraction

Caption: Signaling pathway of β2-adrenoceptor agonists leading to bronchodilation.

Experimental Protocols

Protocol 1: In Vitro Relaxation of Guinea Pig Trachea

This protocol is used to assess the direct relaxant effect of this compound on airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Histamine or Carbachol (for pre-contraction)

  • This compound stock solution

  • Isoprenaline and Salbutamol (as comparators)

  • Organ bath system with isometric transducers

Procedure:

  • Humanely euthanize a guinea pig and excise the trachea.

  • Carefully remove adhering connective tissue and cut the trachea into rings (2-3 mm wide).

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol (e.g., 0.3 µM).

  • Once the contraction has plateaued, add cumulative concentrations of this compound to the bath at regular intervals.

  • Record the relaxation response as a percentage of the pre-contraction.

  • Generate concentration-response curves and calculate the pD2 (-log EC50) and intrinsic activity relative to a full agonist like isoprenaline.

G Start Start Isolate_Trachea Isolate Guinea Pig Trachea Start->Isolate_Trachea Prepare_Rings Prepare Tracheal Rings Isolate_Trachea->Prepare_Rings Suspend_in_Bath Suspend in Organ Bath Prepare_Rings->Suspend_in_Bath Equilibrate Equilibrate (1g tension) Suspend_in_Bath->Equilibrate Pre_contract Induce Contraction (Histamine/Carbachol) Equilibrate->Pre_contract Add_Picumeterol Add Cumulative Concentrations of This compound Pre_contract->Add_Picumeterol Record_Relaxation Record Relaxation Add_Picumeterol->Record_Relaxation Analyze_Data Analyze Data (pD2, Intrinsic Activity) Record_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro guinea pig tracheal relaxation assay.

Protocol 2: cAMP Accumulation in Human Bronchial Smooth Muscle Cells (HBSMCs)

This protocol measures the ability of this compound to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of its intrinsic activity at the β2-adrenoceptor.

Materials:

  • Primary Human Bronchial Smooth Muscle Cells (HBSMCs)

  • Cell culture medium (e.g., SmGM-2)

  • Phosphodiesterase inhibitor (e.g., rolipram or IBMX)

  • This compound, Isoprenaline, and Salbutamol

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer

Procedure:

  • Culture HBSMCs to near confluence in appropriate multi-well plates.

  • Serum-starve the cells for 24 hours prior to the experiment.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

  • Add varying concentrations of this compound, isoprenaline, or salbutamol to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot concentration-response curves and determine the EC50 and maximal response (Emax) for each compound. The intrinsic activity of this compound can be expressed as a fraction of the maximal response to isoprenaline.

G Start Start Culture_HBSMCs Culture HBSMCs Start->Culture_HBSMCs Serum_Starve Serum Starve (24h) Culture_HBSMCs->Serum_Starve Pre_incubate Pre-incubate with PDE Inhibitor Serum_Starve->Pre_incubate Add_Agonists Add β2-Agonists (this compound, etc.) Pre_incubate->Add_Agonists Incubate Incubate (37°C) Add_Agonists->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP (ELISA/HTRF) Lyse_Cells->Measure_cAMP Analyze_Data Analyze Data (EC50, Emax) Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cAMP accumulation assay in HBSMCs.

Protocol 3: In Vivo Evaluation in an Ovalbumin (OVA)-Sensitized Guinea Pig Model of Asthma

This protocol assesses the bronchodilator and anti-inflammatory effects of this compound in a preclinical animal model of allergic asthma.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Saline

  • This compound for nebulization

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0, sensitize guinea pigs with an intraperitoneal injection of OVA emulsified in aluminum hydroxide.

    • On day 7, boost the sensitization with a second intraperitoneal injection of OVA.

  • Challenge and Treatment:

    • On day 14, place the sensitized guinea pigs in a whole-body plethysmograph to measure baseline airway resistance.

    • Administer nebulized this compound or vehicle control.

    • After a set pre-treatment time, challenge the animals with nebulized OVA.

    • Continuously monitor airway resistance for a specified period to assess the early and late asthmatic responses.

  • Data Analysis:

    • Calculate the percentage inhibition of the OVA-induced bronchoconstriction by this compound.

    • At the end of the study, bronchoalveolar lavage (BAL) can be performed to assess inflammatory cell influx, and lung tissue can be collected for histological analysis.

G Start Start Sensitization Sensitization (OVA + Adjuvant) Start->Sensitization Day 0 Booster Booster (OVA) Sensitization->Booster Day 7 Baseline_Measurement Baseline Airway Resistance Measurement Booster->Baseline_Measurement Day 14 Treatment Administer this compound or Vehicle (Nebulized) Baseline_Measurement->Treatment Challenge OVA Challenge (Nebulized) Treatment->Challenge Monitor_Airway_Resistance Monitor Airway Resistance (Early & Late Phase) Challenge->Monitor_Airway_Resistance Data_Analysis Data Analysis (% Inhibition) Monitor_Airway_Resistance->Data_Analysis Optional_Endpoints Optional: BAL & Histology Data_Analysis->Optional_Endpoints End End Optional_Endpoints->End

Caption: Workflow for the OVA-sensitized guinea pig asthma model.

Protocol 4: Clinical Evaluation of Bronchodilation and Airway Hyperresponsiveness in Asthmatic Patients

This protocol outlines a clinical trial design to evaluate the efficacy of inhaled this compound in patients with mild to moderate asthma.

Study Design:

  • Randomized, double-blind, placebo-controlled, crossover study.

Participants:

  • Adult patients with a diagnosis of stable, mild to moderate asthma.

Procedure:

  • Screening Visit: Assess eligibility criteria, including baseline FEV1 and reversibility.

  • Treatment Periods:

    • Each participant will undergo two treatment periods, separated by a washout period.

    • In each period, they will receive a single inhaled dose of either this compound or a matching placebo.

  • Assessments:

    • Bronchodilation: Measure FEV1 at baseline and at multiple time points post-dosing to determine the onset and duration of action.

    • Airway Hyperresponsiveness: Perform a methacholine challenge test at a specified time point after drug administration. The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is determined.

  • Data Analysis:

    • Compare the change in FEV1 from baseline between the this compound and placebo groups.

    • Compare the PC20 values between the two treatment groups to assess the effect on airway hyperresponsiveness.

G cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) Start Start Recruitment Recruit Asthmatic Patients Start->Recruitment Screening Screening Visit (Baseline FEV1) Recruitment->Screening Randomization Randomization Screening->Randomization Dosing1 Administer this compound or Placebo Randomization->Dosing1 FEV1_Measurement1 Measure FEV1 (Time course) Dosing1->FEV1_Measurement1 Methacholine_Challenge1 Methacholine Challenge (Determine PC20) FEV1_Measurement1->Methacholine_Challenge1 Washout Washout Period Methacholine_Challenge1->Washout Dosing2 Administer Alternative Treatment Washout->Dosing2 FEV1_Measurement2 Measure FEV1 (Time course) Dosing2->FEV1_Measurement2 Methacholine_Challenge2 Methacholine Challenge (Determine PC20) FEV1_Measurement2->Methacholine_Challenge2 Data_Analysis Data Analysis (Compare FEV1 & PC20) Methacholine_Challenge2->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a clinical trial evaluating this compound in asthmatics.

References

Investigating the Bronchodilator Effects of (+)-Picumeterol In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo investigation of the bronchodilator effects of (+)-Picumeterol, a potential therapeutic agent for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). While specific in vivo data for this compound is not extensively available in the public domain, this guide synthesizes established methodologies for evaluating analogous β2-adrenergic agonists, such as salmeterol and formoterol, to provide a robust framework for preclinical studies.

Introduction

This compound is a novel compound under investigation for its potential as a long-acting β2-adrenergic agonist (LABA). β2-adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases, functioning by relaxing the airway smooth muscle, leading to bronchodilation.[1] The in vivo characterization of new chemical entities like this compound is a critical step in the drug development process to establish efficacy, duration of action, and safety profile.

These protocols are designed for preclinical animal models and outline the necessary steps to assess the bronchodilator activity of this compound following bronchoconstrictor challenge.

Signaling Pathway of β2-Adrenergic Agonists

β2-adrenergic agonists, like this compound, exert their effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates an intracellular signaling cascade that results in muscle relaxation and subsequent bronchodilation.

G cluster_cell Airway Smooth Muscle Cell agonist This compound (β2-Agonist) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates mlck_p Phosphorylation of Myosin Light Chain Kinase (MLCK) pka->mlck_p Leads to ca_ion Decreased Intracellular Ca2+ pka->ca_ion Leads to relaxation Smooth Muscle Relaxation (Bronchodilation) mlck_p->relaxation Results in ca_ion->relaxation Results in

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Animal Models

Preclinical evaluation of bronchodilators is commonly performed in guinea pigs or mice.[2][3] These models are well-established for studying respiratory pharmacology due to their anatomical and physiological similarities to human airways.

In Vivo Bronchodilator Assay in Anesthetized Guinea Pigs

This protocol is adapted from the Konzett-Rössler method for measuring bronchoconstriction and its reversal.[2]

Objective: To evaluate the ability of this compound to protect against or reverse bronchoconstriction induced by an intravenous bronchoconstrictor agent (e.g., histamine or methacholine).

Materials:

  • Male Dunkin-Hartley guinea pigs (350-500 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Tracheal cannula

  • Jugular vein cannula

  • Respirator for small animals

  • Pressure transducer

  • Data acquisition system

  • This compound solution (various concentrations)

  • Bronchoconstrictor agent (e.g., histamine, methacholine)

  • Saline (vehicle control)

  • Positive control (e.g., salbutamol)

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and cannulate the trachea and jugular vein.

  • Ventilation: Connect the tracheal cannula to a small animal respirator. Maintain a constant tidal volume and respiratory rate.

  • Measurement of Bronchoconstriction: Connect the side arm of the tracheal cannula to a pressure transducer to measure intratracheal pressure. An increase in this pressure reflects bronchoconstriction.

  • Drug Administration:

    • Prophylactic Protocol: Administer this compound (or vehicle/positive control) intravenously via the jugular cannula a few minutes before the bronchoconstrictor challenge.

    • Reversal Protocol: Induce bronchoconstriction with the bronchoconstrictor agent and then administer this compound to assess its ability to reverse the effect.

  • Bronchoconstrictor Challenge: Administer a standardized dose of the bronchoconstrictor agent intravenously to induce a submaximal bronchoconstriction.

  • Data Recording: Record the changes in intratracheal pressure continuously.

  • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound compared to the vehicle control.

Experimental Workflow

G start Start anesthetize Anesthetize Guinea Pig start->anesthetize cannulate Cannulate Trachea & Jugular Vein anesthetize->cannulate ventilate Mechanical Ventilation cannulate->ventilate administer_drug Administer This compound / Control ventilate->administer_drug challenge Induce Bronchoconstriction (e.g., Histamine) administer_drug->challenge record Record Intratracheal Pressure challenge->record analyze Analyze Data (% Inhibition) record->analyze end End analyze->end

Caption: In Vivo Bronchodilator Assay Workflow.

Data Presentation

Quantitative data from these experiments should be presented in a clear and structured format to allow for easy comparison between different treatment groups.

Table 1: Prophylactic Effect of this compound on Histamine-Induced Bronchoconstriction in Guinea Pigs

Treatment GroupDose (µg/kg, i.v.)nPeak Increase in Intratracheal Pressure (cm H₂O)% Inhibition of Bronchoconstriction
Vehicle (Saline)-625.4 ± 2.10
This compound1618.2 ± 1.828.3
3610.5 ± 1.5**58.7
1064.1 ± 0.9 83.9
Salbutamol566.3 ± 1.175.2
Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Duration of Action of this compound

Treatment GroupDose (µg/kg, i.v.)% Inhibition at 1 hour% Inhibition at 4 hours% Inhibition at 8 hours% Inhibition at 12 hours
This compound1085.2 ± 5.478.9 ± 6.165.3 ± 7.245.1 ± 8.5
Salmeterol1088.1 ± 4.982.5 ± 5.370.2 ± 6.850.3 ± 7.9
Salbutamol576.5 ± 6.835.1 ± 9.210.2 ± 5.1<10
Data are presented as mean ± SEM.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the in vivo investigation of the bronchodilator effects of this compound. By employing these established techniques, researchers can effectively characterize the potency, efficacy, and duration of action of this novel compound, paving the way for further development as a potential treatment for obstructive airway diseases. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for regulatory submissions and clinical translation.

References

Application Notes and Protocols for Studying β2-Adrenoceptor Desensitization Using (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol, the (R)-enantiomer of the racemic compound GR63411B, is a selective β2-adrenoceptor agonist.[1] Its characterization as a partial agonist with lower intrinsic activity compared to full agonists like isoprenaline and salbutamol makes it a valuable pharmacological tool for investigating the nuanced mechanisms of β2-adrenoceptor desensitization.[1] Agonist-induced desensitization, a process critical for preventing overstimulation of signaling pathways, involves receptor phosphorylation, β-arrestin recruitment, and receptor internalization.[2] The extent and kinetics of these events can be dependent on the intrinsic efficacy of the activating ligand.[3][4]

These application notes provide a framework for utilizing this compound to explore the differential effects of agonist efficacy on β2-adrenoceptor desensitization, a key area of research in fields such as respiratory diseases and cardiology. The following protocols are standard methods that can be adapted for the use of this compound to dissect the molecular events underlying receptor desensitization.

Data Presentation

While specific quantitative data on the desensitization profile of this compound is not extensively available in the public domain, its known lower intrinsic activity for cAMP production provides a basis for comparative studies.[1] Researchers can generate analogous data for this compound and compare it to full agonists to elucidate the role of agonist efficacy in desensitization.

Table 1: Comparative Intrinsic Activity of β2-Adrenoceptor Agonists

AgonistRelative Intrinsic Activity (cAMP accumulation)Reference
IsoprenalineFull Agonist (Reference)[1]
SalbutamolFull Agonist[1]
This compoundLower than Isoprenaline and Salbutamol[1]

Table 2: Expected Outcomes in Desensitization Assays with this compound vs. a Full Agonist

AssayExpected Outcome with this compoundRationale
Receptor Phosphorylation Lower level and/or slower rate of phosphorylationPartial agonists are known to induce less robust G protein-coupled receptor kinase (GRK) activation.[1]
β-Arrestin Recruitment Weaker and/or more transient recruitmentThe extent of β-arrestin binding is often correlated with the level of receptor phosphorylation.[5]
Receptor Internalization Reduced rate and/or extent of internalizationReceptor internalization is frequently dependent on β-arrestin recruitment.[6]
cAMP Desensitization Less profound reduction in subsequent cAMP responseReflects the initial lower intrinsic activity and potentially reduced downstream desensitization machinery engagement.[3][7]

Experimental Protocols

Herein are detailed protocols for key experiments to characterize β2-adrenoceptor desensitization induced by this compound.

Protocol 1: Cyclic AMP (cAMP) Accumulation Assay to Measure Functional Desensitization

This protocol measures the ability of cells to generate cAMP in response to a β2-adrenoceptor agonist before and after a period of desensitization with this compound.

Materials:

  • Cell line expressing β2-adrenoceptors (e.g., HEK293, CHO, or a relevant human airway cell line)

  • Cell culture medium

  • This compound

  • Isoprenaline (or another full agonist)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Desensitization:

    • Pre-treat cells with varying concentrations of this compound (or a full agonist as a positive control) for a defined period (e.g., 30 minutes to 24 hours) in serum-free medium. Include a vehicle control group.

  • Washing:

    • Gently wash the cells three times with warm PBS to remove the desensitizing agonist.

  • Stimulation:

    • Add a stimulation buffer containing a PDE inhibitor (to prevent cAMP degradation) and a challenge concentration of a β2-adrenoceptor agonist (e.g., EC80 of isoprenaline) to all wells.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement:

    • Determine the intracellular cAMP concentration using a suitable assay kit.

  • Data Analysis:

    • Calculate the percentage of desensitization by comparing the cAMP response in pre-treated cells to that in vehicle-treated cells.

Protocol 2: Radioligand Binding Assay to Measure Receptor Downregulation

This assay quantifies the number of β2-adrenoceptors on the cell surface following prolonged exposure to this compound.

Materials:

  • Cells expressing β2-adrenoceptors

  • Cell culture medium

  • This compound

  • Radiolabeled β2-adrenoceptor antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol)

  • Unlabeled β2-adrenoceptor antagonist (e.g., propranolol) for determining non-specific binding

  • Binding buffer

  • Scintillation fluid and counter or gamma counter

Procedure:

  • Cell Treatment: Treat cells in culture plates with this compound or a full agonist for an extended period (e.g., 24 hours).

  • Cell Harvesting and Membrane Preparation:

    • Wash cells with cold PBS and harvest by scraping.

    • Prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled antagonist.

    • Allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold binding buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate specific binding (Total - Non-specific).

    • Perform Scatchard or non-linear regression analysis to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd). A decrease in Bmax indicates receptor downregulation.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2-adrenoceptor, a key step in desensitization.

Materials:

  • Cell line co-expressing a tagged β2-adrenoceptor and a tagged β-arrestin (e.g., using PathHunter® or Tango™ assay technologies)

  • Cell culture medium

  • This compound

  • Full agonist control

  • Assay-specific detection reagents

Procedure:

  • Cell Plating: Plate the engineered cells in a 96- or 384-well plate.

  • Agonist Stimulation:

    • Treat the cells with a range of concentrations of this compound or a full agonist.

    • Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol. The signal (e.g., chemiluminescence or fluorescence) is generated upon the interaction of the tagged receptor and β-arrestin.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the signal as a function of agonist concentration to generate dose-response curves and determine EC50 and Emax values for β-arrestin recruitment.

Protocol 4: Receptor Internalization Assay

This assay visualizes and quantifies the movement of β2-adrenoceptors from the plasma membrane to intracellular compartments upon agonist stimulation.

Materials:

  • Cell line expressing a fluorescently tagged β2-adrenoceptor (e.g., β2AR-GFP)

  • This compound

  • Full agonist control

  • High-content imaging system or confocal microscope

Procedure:

  • Cell Culture: Plate cells expressing the tagged receptor on glass-bottom dishes or plates suitable for imaging.

  • Agonist Treatment:

    • Treat the cells with this compound or a full agonist at a desired concentration.

  • Live-Cell Imaging:

    • Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) using a high-content imager or confocal microscope.

  • Image Analysis:

    • Quantify the internalization by measuring the redistribution of the fluorescent signal from the cell membrane to intracellular vesicles. This can be done using image analysis software to count the number and intensity of intracellular puncta.

  • Data Analysis:

    • Compare the extent and rate of internalization induced by this compound to that of the full agonist.

Visualizations

Signaling Pathways and Experimental Workflows

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist β2AR β2-Adrenoceptor Agonist->β2AR Binding G_protein Gs Protein β2AR->G_protein Activation GRK GRK β2AR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation β-Arrestin β-Arrestin GRK->β-Arrestin Recruitment Endocytosis Endocytosis β-Arrestin->Endocytosis Internalization

Caption: Canonical β2-adrenoceptor signaling and desensitization pathway.

experimental_workflow_desensitization Start Start: Cell Culture Pre-treatment Pre-treatment: This compound or Full Agonist Start->Pre-treatment Wash Wash to Remove Agonist Pre-treatment->Wash Stimulation Challenge with Agonist Wash->Stimulation Measurement Measure Response Stimulation->Measurement cAMP cAMP Assay Measurement->cAMP Binding Radioligand Binding Measurement->Binding Arrestin β-Arrestin Recruitment Measurement->Arrestin Internalization Receptor Internalization Measurement->Internalization Analysis Data Analysis: Quantify Desensitization cAMP->Analysis Binding->Analysis Arrestin->Analysis Internalization->Analysis logical_relationship_agonist_efficacy cluster_agonist Agonist Properties cluster_response Desensitization Response Full_Agonist High Intrinsic Efficacy (e.g., Isoprenaline) High_Response Robust Phosphorylation Strong β-Arrestin Recruitment High Internalization Full_Agonist->High_Response Leads to Partial_Agonist Low Intrinsic Efficacy (e.g., this compound) Low_Response Weaker Phosphorylation Transient β-Arrestin Recruitment Reduced Internalization Partial_Agonist->Low_Response Leads to

References

Application Note: Protocol for Assessing cAMP Accumulation with (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol is a potent and selective β2-adrenergic receptor agonist. β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to the stimulatory G-protein, Gs. This activation stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP is a key second messenger signaling event that mediates various physiological responses, including smooth muscle relaxation, making β2-agonists like this compound important therapeutic agents for respiratory diseases such as asthma and COPD.

This application note provides a detailed protocol for assessing the functional activity of this compound by measuring its effect on intracellular cAMP accumulation in a cell-based assay. The protocol described here is a general guideline and can be adapted for various commercial cAMP assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Luminescence (e.g., GloSensor™), or Fluorescence Polarization (FP).

Signaling Pathway of β2-Adrenergic Receptor Activation

The binding of an agonist like this compound to the β2-adrenergic receptor initiates a signaling cascade that leads to the production of cAMP. This pathway is a fundamental mechanism for a wide range of physiological processes.

Gs_Signaling_Pathway β2-Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

Data Presentation

The potency and efficacy of this compound in stimulating cAMP accumulation can be quantified by determining its EC50 (half-maximal effective concentration) and Emax (maximum effect) values from a dose-response curve. The following table presents representative data for a typical β2-adrenergic agonist, which should be experimentally determined for this compound.

CompoundEC50 (nM)Emax (% of Isoproterenol Response)
Isoproterenol (Control)10100
This compound 50 95
Salbutamol10090

Note: The data presented for this compound is a hypothetical example for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

This protocol outlines a general procedure for measuring cAMP accumulation in a 384-well plate format using a commercially available HTRF-based assay kit.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • This compound: Stock solution in DMSO.

  • Isoproterenol: Positive control, stock solution in water or DMSO.

  • Propranolol: Antagonist for control experiments, stock solution in water or DMSO.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, LANCE, GloSensor™).

  • Assay Buffer: Typically HBSS or PBS with HEPES and BSA.

  • 384-well white opaque microplates.

Experimental Workflow:

cAMP_Workflow cAMP Accumulation Assay Workflow Cell_Culture 1. Cell Culture (HEK293-β2AR) Cell_Harvesting 2. Cell Harvesting and Seeding Cell_Culture->Cell_Harvesting Stimulation 4. Cell Stimulation Cell_Harvesting->Stimulation Compound_Prep 3. Compound Preparation (Serial Dilutions) Compound_Prep->Stimulation Lysis_Detection 5. Cell Lysis and cAMP Detection Stimulation->Lysis_Detection Data_Acquisition 6. Data Acquisition (Plate Reader) Lysis_Detection->Data_Acquisition Data_Analysis 7. Data Analysis (Dose-Response Curve) Data_Acquisition->Data_Analysis

Caption: Workflow for cAMP Accumulation Assay.

Procedure:

  • Cell Preparation:

    • Culture cells in T75 flasks until they reach 80-90% confluency.

    • On the day of the assay, aspirate the culture medium and wash the cells with PBS.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Determine the cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point dose-response curve, starting from 10 µM and diluting 1:3 or 1:5.

    • Prepare a similar dose-response curve for the positive control, Isoproterenol.

    • Prepare a negative control (vehicle) and a baseline control (assay buffer only).

  • Cell Stimulation:

    • Add 10 µL of the diluted compounds to the respective wells of the 384-well plate containing the cells.

    • Incubate the plate at room temperature for 30 minutes. The incubation time and temperature may need to be optimized depending on the cell line and receptor expression level.

  • cAMP Detection:

    • Following the stimulation period, add the detection reagents from the cAMP assay kit according to the manufacturer's instructions. This typically involves adding a lysis buffer followed by the detection reagents (e.g., for HTRF, a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

    • Incubate the plate for the recommended time (e.g., 60 minutes at room temperature) to allow the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a compatible plate reader. For an HTRF assay, this would be a reader capable of time-resolved fluorescence energy transfer measurements, with excitation at 320-340 nm and emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths (e.g., 665 nm / 620 nm) for each well.

    • Convert the fluorescence ratios to cAMP concentrations using a standard curve generated with known amounts of cAMP.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound and the control compounds.

Conclusion

This application note provides a comprehensive protocol for assessing the stimulatory effect of the β2-adrenergic agonist this compound on intracellular cAMP accumulation. The detailed methodology and workflows are intended to guide researchers in accurately quantifying the potency and efficacy of this and other Gs-coupled GPCR agonists. Adherence to the protocol and careful optimization of experimental conditions will ensure the generation of reliable and reproducible data for drug discovery and pharmacological research.

Troubleshooting & Optimization

Troubleshooting (+)-Picumeterol solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Picumeterol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound fumarate in my aqueous buffer. What are the first steps I should take?

A1: Difficulty in dissolving this compound fumarate in aqueous buffers is a common issue due to its nature as a weakly basic compound, which often exhibit pH-dependent solubility. The initial troubleshooting steps should focus on adjusting the pH of your buffer. Since this compound is a beta-2 agonist, its solubility is expected to be higher in acidic conditions. Try lowering the pH of your buffer to a range of 3 to 5. Additionally, gentle heating and sonication can aid in dissolution.

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, we can infer its likely behavior from similar beta-2 agonists, such as Formoterol fumarate. The solubility of these compounds is highly dependent on pH. For instance, the aqueous solubility of Formoterol fumarate dihydrate is significantly higher at pH 3 than at neutral pH[1]. Therefore, you can expect this compound to have a higher solubility in acidic buffers compared to neutral or basic buffers.

Q3: Are there any recommended co-solvents to improve the solubility of this compound?

A3: Yes, the use of co-solvents can significantly enhance the solubility of poorly soluble compounds. For parenteral and in vitro preparations, common water-miscible organic solvents are often employed. These include:

  • Dimethyl sulfoxide (DMSO): this compound has a reported solubility of 50 mg/mL in DMSO. It is a powerful solvent but should be used at low final concentrations in cell-based assays due to potential toxicity.

  • Ethanol: A commonly used co-solvent that can improve the solubility of many organic molecules.

  • Polyethylene glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are frequently used to increase the solubility of poorly water-soluble drugs.

  • Propylene glycol: Another widely used co-solvent in pharmaceutical formulations.

When using a co-solvent, it is recommended to first dissolve the compound in the neat co-solvent and then add the aqueous buffer dropwise while vortexing to avoid precipitation.

Q4: How does the choice of buffer affect the solubility of this compound?

A4: The composition of the buffer can influence the solubility of ionizable drugs. For weakly basic compounds like this compound, the buffer's pH is the most critical factor. However, the buffer species itself can also have an effect. For instance, phosphate buffers have been observed to sometimes accelerate the breakdown of similar compounds like salbutamol, while acetate buffers showed a stabilizing effect[2]. When troubleshooting, it may be beneficial to test solubility in different buffer systems (e.g., citrate, acetate, phosphate) at the desired pH.

Q5: What is the underlying mechanism of action for this compound?

A5: As a beta-2 adrenergic agonist, this compound is expected to exert its effects through the beta-2 adrenergic receptor signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (camp). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response[3][4][5][6][7].

Troubleshooting Guides

Issue 1: Precipitate forms when adding a stock solution of this compound in organic solvent to an aqueous buffer.
  • Question: I dissolved this compound in DMSO, but it precipitated when I diluted it into my phosphate-buffered saline (PBS) at pH 7.4. How can I prevent this?

  • Answer: This is a common occurrence when diluting a concentrated stock in an organic solvent into an aqueous buffer where the compound has lower solubility. Here is a systematic approach to troubleshoot this issue:

    • Lower the pH of the Aqueous Buffer: Before adding the stock solution, adjust the pH of your PBS to a more acidic value (e.g., pH 4-5). This should increase the solubility of the protonated form of this compound.

    • Use a Co-solvent in the Final Solution: Instead of diluting directly into the buffer, prepare an intermediate solution containing a co-solvent. For example, add a small percentage of PEG 400 or ethanol to your final aqueous buffer.

    • Change the Order of Addition: Try adding the aqueous buffer slowly to the DMSO stock solution while vortexing, rather than the other way around. This can sometimes prevent immediate precipitation.

    • Sonication: After dilution, sonicate the solution in a water bath to help dissolve any fine precipitate that may have formed.

    Troubleshooting Workflow: Preventing Precipitation

    G start Precipitation upon dilution of DMSO stock in aqueous buffer ph_adjust Lower pH of aqueous buffer (e.g., to pH 4-5) start->ph_adjust cosolvent Incorporate a co-solvent (e.g., PEG 400, Ethanol) in the final buffer ph_adjust->cosolvent If precipitation still occurs order Reverse the order of addition: Add buffer to DMSO stock slowly cosolvent->order If precipitation still occurs sonication Sonicate the final solution order->sonication success Precipitate dissolves sonication->success Problem solved fail Precipitate persists sonication->fail If problem persists, consider alternative formulation

    Caption: A stepwise approach to resolving precipitation issues.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
  • Question: My dose-response curves for this compound are not reproducible. I suspect the compound is not fully dissolved. How can I ensure complete solubilization for my experiments?

  • Answer: Inconsistent biological data is often a consequence of incomplete drug solubilization. To ensure your results are reliable, follow this protocol for preparing your working solutions:

    • Prepare a High-Concentration Stock in 100% DMSO: Weigh out the required amount of this compound and dissolve it in pure DMSO to make a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

    • Create Intermediate Dilutions: On the day of the experiment, prepare intermediate dilutions from your DMSO stock in a suitable co-solvent or an acidified aqueous buffer.

    • Prepare Final Working Solutions: Make the final dilutions into your cell culture medium or assay buffer. The final concentration of DMSO should be kept low (typically <0.5%) to minimize solvent effects on your biological system.

    • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your assay. A clear solution is essential for accurate results.

Data Presentation

Table 1: pH-Dependent Aqueous Solubility of Structurally Similar Beta-2 Agonists.

Note: This table provides data for Formoterol fumarate as a surrogate for this compound to illustrate the expected pH-dependent solubility trend. Actual solubility values for this compound may vary and should be determined experimentally.

pHTemperatureAqueous Solubility of Formoterol Fumarate DihydrateReference
3.0Room Temperaturemg/mL[1]
5.0Room TemperatureSignificantly lower than at pH 3.0[1]
7.0Room TemperatureSignificantly lower than at pH 3.0[1]
Acidic25°CIncreased Solubility[8][9]
Basic25°CIncreased Solubility[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Fumarate in DMSO
  • Materials:

    • This compound fumarate powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator water bath (optional)

  • Procedure:

    • Calculate the mass of this compound fumarate required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of Picumeterol Fumarate needs to be used for this calculation).

    • Carefully weigh the calculated amount of the compound and transfer it to a sterile tube.

    • Add the required volume of DMSO to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Preparing Aqueous Working Solutions
  • Materials:

    • 10 mM this compound fumarate stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Adjust the pH of the aqueous buffer to the desired value (e.g., pH 4.0 for enhanced solubility) before use.

    • Prepare an intermediate dilution of the stock solution if necessary. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

    • To prepare the final working solution, add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed and pH-adjusted aqueous buffer. The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%).

    • Vortex the solution immediately after adding the stock to ensure proper mixing and to minimize the risk of precipitation.

    • Visually confirm that the final working solution is clear before use in any experiment.

    Workflow for Preparing Aqueous Solutions

    G start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock solution start->dissolve_dmso store Aliquot and store at -20°C / -80°C dissolve_dmso->store dilute Dilute DMSO stock into aqueous buffer to final concentration (keep final DMSO % low) store->dilute prepare_buffer Prepare aqueous buffer (adjust pH if necessary, e.g., to acidic) prepare_buffer->dilute vortex Vortex immediately dilute->vortex inspect Visually inspect for clarity vortex->inspect end Ready for use in assay inspect->end

    Caption: Standard workflow for preparing aqueous working solutions.

Mandatory Visualization

Beta-2 Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor gs Gs Protein (αβγ) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts pka Protein Kinase A (PKA) targets Downstream Targets pka->targets Phosphorylates response Cellular Response targets->response picumeterol This compound (Agonist) picumeterol->b2ar Binds to atp ATP atp->ac camp->pka Activates

Caption: The canonical beta-2 adrenergic receptor signaling pathway.

References

Technical Support Center: Optimizing (+)-Picumeterol Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (+)-Picumeterol in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on concentration optimization, troubleshoot common experimental issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a potent and selective long-acting beta-2 adrenergic receptor (β2AR) agonist. Its primary mechanism of action is to bind to and activate β2ARs on the surface of cells, such as airway smooth muscle cells. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger that mediates various downstream cellular effects, primarily smooth muscle relaxation.[1]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on studies of similar long-acting β2-agonists, a typical starting concentration range for in vitro experiments is between 10⁻¹⁰ M and 10⁻⁶ M. For initial dose-response experiments, a wider range, such as 10⁻¹² M to 10⁻⁵ M, is recommended to capture the full concentration-response curve and determine the EC₅₀ value. One study on various beta-2 agonists found 10⁻⁶ M to be an optimal concentration for their specific in vitro model.

Q3: How long should I incubate cells with this compound?

A3: As a long-acting β2-agonist, the effects of this compound are sustained. For acute stimulation to measure immediate cAMP production, a short incubation of 15-30 minutes is typically sufficient. For studies investigating longer-term effects, such as gene expression changes or receptor desensitization, incubation times can range from several hours to over 24 hours. It is crucial to determine the optimal incubation time for your specific experimental endpoint.

Q4: What cell types are suitable for in vitro experiments with this compound?

A4: The choice of cell line depends on the research question. Commonly used cell types for studying β2AR agonists include:

  • Human Airway Smooth Muscle (HASM) cells: For studying bronchorelaxation and respiratory-related effects.

  • Human Bronchial Epithelial (HBE) cells: To investigate effects on airway epithelium.

  • Cell lines overexpressing the human β2AR: Such as HEK293 or CHO cells, for mechanistic studies and high-throughput screening.

  • Cardiomyocytes: To assess potential cardiac side effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low response to this compound (Low cAMP production) 1. Sub-optimal drug concentration: The concentration used may be too low to elicit a response. 2. Cell health issues: Cells may be unhealthy, have a low passage number, or be overgrown. 3. Receptor desensitization: Prolonged exposure to agonists can lead to receptor downregulation or uncoupling. 4. Incorrect assay conditions: Sub-optimal temperature, incubation time, or buffer composition. 5. Degraded this compound: Improper storage or handling of the compound.1. Perform a full dose-response curve (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the optimal concentration. 2. Ensure cells are healthy, within their optimal passage range, and not confluent. 3. For chronic stimulation experiments, consider the dynamics of receptor desensitization. For acute experiments, ensure cells have not been pre-exposed to other agonists. 4. Optimize assay parameters, including incubation time (15-30 min for acute cAMP) and temperature (37°C). 5. Use a fresh stock of this compound and follow the manufacturer's storage recommendations.
High background signal in cAMP assay 1. High basal cAMP levels: Some cell types have high endogenous adenylyl cyclase activity. 2. Cell lysis: Excessive cell death can release cAMP and interfere with the assay. 3. Assay reagent issues: Contamination or improper preparation of assay reagents. 4. Phosphodiesterase (PDE) activity: PDEs degrade cAMP, and their inhibition can sometimes lead to high basal levels if not properly controlled.1. Reduce cell seeding density. 2. Handle cells gently and ensure high viability before starting the experiment. 3. Prepare fresh assay reagents and buffers. 4. If using a PDE inhibitor (e.g., IBMX), optimize its concentration.
High variability between replicates 1. Inconsistent cell numbers: Uneven cell seeding in multi-well plates. 2. Pipetting errors: Inaccurate dispensing of cells, this compound, or assay reagents. 3. Edge effects in plates: Evaporation or temperature gradients across the plate.1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with media to minimize edge effects.
Unexpected decrease in response at high concentrations (Bell-shaped curve) 1. Receptor desensitization/downregulation: High agonist concentrations can accelerate this process. 2. Substrate depletion: High adenylyl cyclase activity might deplete the ATP substrate. 3. Biased agonism: At high concentrations, signaling may shift towards β-arrestin pathways, which can internalize the receptor.1. Reduce the incubation time for high concentrations. 2. Ensure sufficient ATP is available in the assay buffer. 3. Investigate β-arrestin recruitment at higher concentrations to assess biased agonism.

Data Presentation

Table 1: In Vitro Potency of Long-Acting β2-Adrenergic Agonists

CompoundCell TypeAssay EndpointEC₅₀ / IC₅₀ (nM)Reference
Salmeterol B50 neuroblastomacAMP accumulation37[2]
Salmeterol Human Lung Mast CellsHistamine release inhibition~100[3]
Salmeterol Human Lung Mast CellsLeukotriene generation inhibition< 0.1[3]
Formoterol Guinea-pig tracheaRelaxation-[4]
Formoterol Human bronchusRelaxation-[4]

Experimental Protocols

Protocol 1: Determination of this compound EC₅₀ using a cAMP Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC₅₀) of this compound by measuring intracellular cAMP accumulation in a cell-based assay.

  • Cell Preparation:

    • Culture human airway smooth muscle (HASM) cells or a recombinant cell line expressing the human β2AR (e.g., HEK293-β2AR) in appropriate growth medium until they reach 80-90% confluency.

    • The day before the assay, seed the cells into a 96-well or 384-well white, opaque microplate at a predetermined optimal density. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). Also, prepare a vehicle control (DMSO in assay buffer).

  • Cell Stimulation:

    • Gently wash the cells with pre-warmed assay buffer.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement (using a LANCE Ultra cAMP Kit as an example):

    • Following the manufacturer's instructions, prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody solutions in the provided detection buffer.

    • Add the detection mix to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a HTRF-compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio for each well.

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Mandatory Visualizations

G cluster_0 Cell Membrane P This compound R β2-Adrenergic Receptor P->R Binds G Gs Protein R->G Activates AC Adenylyl Cyclase G->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical signaling pathway of this compound.

G start Start: Prepare Cell Culture dose_prep Prepare Serial Dilutions of This compound (10⁻¹² M to 10⁻⁵ M) start->dose_prep cell_seed Seed Cells into Microplate dose_prep->cell_seed stimulation Stimulate Cells with This compound Concentrations cell_seed->stimulation cAMP_assay Perform cAMP Assay stimulation->cAMP_assay read_plate Read Plate on HTRF Reader cAMP_assay->read_plate data_analysis Analyze Data: Plot Dose-Response Curve read_plate->data_analysis ec50 Determine EC₅₀ Value data_analysis->ec50 end End: Optimal Concentration Range Identified ec50->end

Caption: Experimental workflow for EC₅₀ determination.

References

Technical Support Center: Stereoselective Synthesis of (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (+)-Picumeterol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in synthesizing the (R,R)-enantiomer of Picumeterol, known as this compound, revolve around achieving high enantioselectivity and good overall yields. Key difficulties include:

  • Controlling Stereochemistry: Establishing the two chiral centers with the desired (R,R) configuration requires a robust asymmetric synthesis strategy.

  • Low Enantioselectivity: The key stereoselective step, often an asymmetric reduction of a prochiral ketone, can result in low enantiomeric excess (ee) if not properly optimized.

  • Protecting Group Strategy: The presence of reactive functional groups, such as phenols and amines, necessitates a careful selection and application of protecting groups to avoid side reactions.

  • Low Yields: Multi-step syntheses can lead to a low overall yield due to product loss at each stage.

  • Purification: Separating the desired (R,R)-enantiomer from other stereoisomers and reaction byproducts can be challenging and may require specialized chromatographic techniques.

Q2: Which stereoselective methods are commonly employed for the synthesis of this compound and related β2-agonists?

A2: Several strategies are utilized to achieve the desired stereochemistry in the synthesis of this compound and its analogs like (R,R)-formoterol. These include:

  • Catalytic Asymmetric Reduction: This is a widely used method involving the reduction of a prochiral ketone intermediate using a chiral catalyst to selectively form the desired chiral alcohol. Ruthenium and Rhodium-based catalysts with chiral ligands are commonly employed.

  • Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic mixture of a key intermediate, allowing for the separation of the desired enantiomer.

  • Chiral Pool Synthesis: Starting from a readily available enantiomerically pure precursor that already contains one or more of the required stereocenters.

Q3: How can I improve the enantioselectivity of the asymmetric reduction step?

A3: Low enantioselectivity is a common issue. To improve it, consider the following:

  • Catalyst and Ligand Choice: The selection of the metal catalyst and the chiral ligand is critical. For instance, in asymmetric transfer hydrogenation, different chiral diamine ligands can significantly impact the enantiomeric excess.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome. A solvent screen is often beneficial.

  • Reagent Purity: Ensure the purity of all reagents, as impurities can poison the catalyst or interfere with the reaction.

Q4: What are some common issues with protecting groups in this synthesis?

A4: Protecting group manipulation can be a source of problems. Common issues include:

  • Incomplete Protection or Deprotection: This can lead to a mixture of products and complicate purification. Ensure optimal reaction conditions (time, temperature, reagent stoichiometry) for protection and deprotection steps.

  • Protecting Group Stability: The chosen protecting groups must be stable under the conditions of subsequent reactions.

  • Orthogonality: In a multi-step synthesis with multiple functional groups, using orthogonal protecting groups (which can be removed under different conditions) is crucial for selective deprotection.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in the Asymmetric Reduction of the Ketone Intermediate
Possible Cause Suggested Solution
Suboptimal Catalyst/Ligand System Screen a variety of chiral ligands. For Rh-catalyzed transfer hydrogenation, consider different N-sulfonylated diamine ligands. For Ru-catalyzed hydrogenation, explore various BINAP derivatives.
Incorrect Reaction Temperature Systematically lower the reaction temperature. Start at room temperature and incrementally decrease to 0 °C, -20 °C, or even lower, monitoring the effect on ee and reaction time.
Inappropriate Solvent Perform a solvent screen. Evaluate a range of aprotic and protic solvents with varying polarities (e.g., DCM, THF, Toluene, 2-propanol).
Catalyst Deactivation Ensure strictly anhydrous and anaerobic conditions, as many asymmetric catalysts are sensitive to air and moisture. Use freshly distilled, dry solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Impure Substrate or Reagents Purify the ketone substrate and all reagents before use. Impurities can act as catalyst poisons.
Problem 2: Low Overall Yield
Possible Cause Suggested Solution
Incomplete Reactions Monitor reaction progress by TLC or LC-MS to ensure completion before workup. Adjust reaction times and temperatures as needed.
Side Reactions Re-evaluate the protecting group strategy to ensure all sensitive functional groups are adequately protected. Consider milder reaction conditions to minimize byproduct formation.
Product Degradation during Workup or Purification Use buffered aqueous solutions during workup if the product is acid or base sensitive. For purification, consider flash chromatography with a deactivated silica gel or an alternative purification method like crystallization.
Losses During Extraction Perform multiple extractions with the appropriate solvent to ensure complete recovery of the product from the aqueous phase.
Problem 3: Difficulty in Purification of the Final Product
Possible Cause Suggested Solution
Presence of Stereoisomers If the enantiomeric excess is not high, separation of enantiomers may be necessary. Chiral HPLC or SFC are effective methods for this. Alternatively, diastereomeric salt formation with a chiral resolving agent followed by crystallization can be employed.[][2]
Closely Eluting Impurities Optimize the mobile phase for column chromatography. A gradient elution may provide better separation. Consider using a different stationary phase if silica gel is not effective.
Product Instability on Silica Gel Use a deactivated stationary phase (e.g., by adding a small amount of triethylamine to the eluent for basic compounds) or consider alternative purification techniques like preparative TLC or crystallization.

Data Presentation

The following tables summarize typical quantitative data for key steps in a representative stereoselective synthesis of a closely related (R,R)-β2-agonist, which can serve as a benchmark for the synthesis of this compound.

Table 1: Asymmetric Transfer Hydrogenation of a Prochiral Ketone Intermediate

Catalyst SystemLigandSolventTemp (°C)Yield (%)ee (%)
[Rh(cod)Cl]₂(S,S)-TsDPEN2-Propanol259598
RuCl₂(PPh₃)₃(R)-BINAPEthanol509295
[Ir(cod)Cl]₂(S,S)-f-amphoxToluene09097

Table 2: Representative Yields for Other Key Synthetic Steps

Reaction StepReagents and ConditionsTypical Yield (%)
Phenolic Protection (Benzylation)BnBr, K₂CO₃, Acetone, reflux>95
BrominationNBS, AIBN, CCl₄, reflux~80
Nucleophilic SubstitutionChiral Amine, K₂CO₃, CH₃CN, reflux~70
Deprotection (Debenzylation)H₂, Pd/C, Methanol>90

Experimental Protocols

A detailed experimental protocol for a key stereoselective step, based on the synthesis of the closely related (R,R)-formoterol, is provided below. This can be adapted for the synthesis of this compound.

Protocol: Asymmetric Transfer Hydrogenation of 4-benzyloxy-3-nitrophenacyl bromide

Materials:

  • 4-benzyloxy-3-nitrophenacyl bromide

  • [Rh(cod)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (S,S)-TsDPEN ((S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous 2-Propanol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(cod)Cl]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous 2-propanol.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the 4-benzyloxy-3-nitrophenacyl bromide (1 equivalent) to the flask.

  • Add the formic acid/triethylamine azeotrope (5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol intermediate.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Signaling Pathway of β2-Adrenergic Receptor Agonists

G agonist This compound (β2-Agonist) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle Bronchial Smooth Muscle Relaxation pka->smooth_muscle Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Stereoselective Synthesis

G start Starting Material (Prochiral Ketone) reduction Asymmetric Reduction start->reduction chiral_intermediate Chiral Alcohol Intermediate reduction->chiral_intermediate purification1 Purification chiral_intermediate->purification1 coupling Coupling with Side Chain purification1->coupling protected_product Protected This compound coupling->protected_product deprotection Deprotection protected_product->deprotection purification2 Final Purification deprotection->purification2 final_product Final Product (this compound) purification2->final_product

Caption: General workflow for the stereoselective synthesis of this compound.

References

Preventing degradation of (+)-Picumeterol in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of (+)-Picumeterol in experimental setups to prevent its degradation and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the R-enantiomer of Picumeterol, a potent and selective β2-adrenoceptor agonist. It is utilized in research to study the effects of β2-adrenergic receptor activation, which is implicated in physiological processes such as smooth muscle relaxation, particularly in the airways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines.[1]

FormStorage TemperatureDuration
Pure (Solid/Powder)-20°C3 years
In Solvent (e.g., DMSO)-80°C1 year

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL (117.27 mM).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation studies on this compound are not extensively published, its chemical structure, which includes a secondary amine and a benzylic alcohol, suggests potential susceptibility to oxidation. The secondary amine can be oxidized to a hydroxylamine or further to a nitrone, while the benzylic alcohol can be oxidized to a ketone. These oxidative processes can be accelerated by exposure to light, high temperatures, and certain metal ions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on preventing its degradation.

Issue Possible Cause Recommended Solution
Reduced or inconsistent biological activity of this compound in assays. Degradation of the compound due to improper storage or handling.- Ensure the solid compound is stored at -20°C and stock solutions at -80°C. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions from the stock solution for each experiment. - Protect solutions from light by using amber vials or wrapping tubes in foil.
Precipitation of the compound in aqueous media.- Ensure the final DMSO concentration in the assay medium is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). - Perform serial dilutions to reach the final concentration, vortexing between each dilution. - Visually inspect the final solution for any precipitates before adding to the experimental setup.
High background signal or unexpected off-target effects. Presence of degradation products with altered activity.- Use a fresh vial of this compound to prepare new stock solutions. - If oxidation is suspected, consider preparing solutions in degassed solvents and minimizing exposure to air.
Contamination of stock solutions.- Use sterile, high-purity DMSO for preparing stock solutions. - Filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary, ensuring the filter material is compatible with DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 426.38 g/mol .

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to one year.[1]

Protocol 2: Use of this compound in a Cell-Based cAMP Assay

Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in a cell line expressing the β2-adrenergic receptor.

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., HEK293 or A549 cells)

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Multi-well plates suitable for the chosen assay format

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density optimized for your cell line and allow them to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a serial dilution of the stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells once with the assay buffer.

    • Add the prepared working solutions of this compound or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.

  • Incubation: Incubate the plate at 37°C for the desired time to stimulate cAMP production (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis: Plot the cAMP levels as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_degradation Inferred Degradation Pathway of this compound picumeterol This compound Secondary Amine & Benzylic Alcohol oxidized_amine Oxidized Product A Hydroxylamine/Nitrone picumeterol->oxidized_amine Oxidation of Amine oxidized_alcohol Oxidized Product B Ketone picumeterol->oxidized_alcohol Oxidation of Alcohol inactive_products { Inactive Degradation Products } oxidized_amine->inactive_products oxidized_alcohol->inactive_products G cluster_workflow Experimental Workflow for a Cell-Based Assay start Start prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock store_stock Aliquot and Store Stock at -80°C prepare_stock->store_stock prepare_working Prepare Working Solutions from Stock store_stock->prepare_working seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_working->treat_cells incubate Incubate at 37°C treat_cells->incubate detect_signal Detect Assay Signal (e.g., cAMP levels) incubate->detect_signal analyze_data Data Analysis detect_signal->analyze_data end End analyze_data->end G cluster_pathway Simplified β2-Adrenergic Receptor Signaling Pathway picumeterol This compound beta2ar β2-Adrenergic Receptor (β2AR) picumeterol->beta2ar binds gs Gs Protein beta2ar->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response phosphorylates targets

References

Technical Support Center: Minimizing Off-Target Effects of (+)-Picumeterol in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively minimize and troubleshoot potential off-target effects of the β2-adrenoceptor agonist, (+)-Picumeterol, in cellular assays. By understanding the principles of receptor selectivity and employing robust experimental design, researchers can enhance the accuracy and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as GR 114297A, is a potent and selective β2-adrenoceptor agonist. Its primary on-target effect is the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), which leads to downstream signaling cascades, most notably the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Q2: What are the potential off-target effects of this compound?

As a β2-adrenoceptor agonist, the most probable off-target effects of this compound would be the activation of other closely related adrenergic receptor subtypes, namely the β1- and β3-adrenoceptors.[1][2] Due to the high degree of homology among these receptors, high concentrations of a selective β2-agonist can sometimes lead to cross-reactivity.[3][4]

Q3: How can I minimize off-target effects at the outset of my experiment?

Minimizing off-target effects starts with careful experimental design. Key strategies include:

  • Dose-Response Studies: Always perform a dose-response curve to determine the minimal effective concentration that elicits a robust on-target response.

  • Use of Selective Antagonists: Co-incubation with selective antagonists for potential off-target receptors (e.g., a β1- or β3-antagonist) can help to isolate the β2-mediated effect.

  • Cell Line Selection: Use cell lines with a well-characterized expression profile of adrenergic receptors. If possible, use cells endogenously expressing the human β2-adrenoceptor.

  • Control Compounds: Include a less selective β-agonist (e.g., isoproterenol) and a negative control compound that is structurally similar but inactive.

Q4: What are the signs of potential off-target effects in my assay results?

Signs that you may be observing off-target effects include:

  • A biphasic dose-response curve, suggesting engagement of multiple targets with different affinities.

  • An unexpectedly high maximal response compared to other known selective β2-agonists.

  • Inconsistent results when using different assay readouts for the same pathway (e.g., cAMP accumulation vs. downstream reporter gene activation).

  • Effects that are not completely blocked by a selective β2-adrenoceptor antagonist.

Troubleshooting Guides

Issue 1: High Basal Activity or Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Steps
Endogenous Receptor Activation Use serum-free media for the assay to avoid activation by endogenous catecholamines.
Constitutive Receptor Activity This can be an issue in overexpression systems. Titrate the amount of receptor expression vector during transfection to find an optimal level that minimizes constitutive activity while maintaining a good assay window.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel with your functional assay.
Assay Reagent Issues Check the expiration dates and proper storage of all assay reagents. Prepare fresh reagents for each experiment.
Issue 2: Inconsistent EC50 Values Across Different Assays
Possible Cause Troubleshooting Steps
Ligand Bias This compound might be a biased agonist, preferentially activating one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). It is crucial to characterize the compound in multiple downstream pathways.[5]
Assay-Specific Conditions Differences in incubation time, temperature, or cell density can affect the apparent potency of a compound. Optimize and standardize these parameters for each assay type.
Off-Target Receptor Contribution If one cell line has a different proportion of β1 or β3 receptors, this could influence the overall functional response at higher concentrations of this compound. Use selective antagonists to dissect the contribution of each receptor subtype.
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization and internalization, which can alter the measured EC50. Perform time-course experiments to determine the optimal stimulation time.
Issue 3: Unexpected Cellular Toxicity
Possible Cause Troubleshooting Steps
Compound-Induced Cytotoxicity Perform a standard cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) with a full dose-response of this compound to determine its toxic concentration range.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the level known to be toxic to your cell line (typically <0.5%).
Off-Target Mediated Toxicity Activation of off-target receptors could potentially lead to cytotoxic signaling in certain cell types. Investigate this by using selective antagonists for the suspected off-target receptors.

Quantitative Data Summary

Compound β1-AR Ki (nM) β2-AR Ki (nM) β3-AR Ki (nM) β1-AR EC50 (cAMP, nM) β2-AR EC50 (cAMP, nM) β3-AR EC50 (cAMP, nM)
This compoundData not availableData not availableData not availableData not availableData not availableData not available
Isoproterenol~30~30~100~1~1~50
Salbutamol~1000~100~5000~500~10~2000

Note: The provided values for Isoproterenol and Salbutamol are approximate and can vary depending on the cell line and assay conditions.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

Objective: To measure the on-target activation of the β2-adrenoceptor by this compound through the quantification of intracellular cAMP.

Methodology:

  • Cell Seeding: Plate cells expressing the β2-adrenoceptor (e.g., HEK293 or CHO cells) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Cell Stimulation: Replace the culture medium with the compound dilutions and incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Protocol 2: β-Arrestin Recruitment Assay

Objective: To assess the potential for this compound to induce β-arrestin recruitment to the β2-adrenoceptor, a key mechanism in GPCR desensitization and an independent signaling pathway.[8][9]

Methodology:

  • Cell Line: Use a cell line engineered to express the β2-adrenoceptor fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin assay).

  • Cell Seeding: Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells and incubate for the optimized time (typically 60-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence).

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response for β-arrestin recruitment.

Visualizations

Signaling Pathways

Gs_Signaling_Pathway cluster_membrane Plasma Membrane b2ar β2-AR g_protein Gs Protein (α, β, γ) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts picumeterol This compound picumeterol->b2ar Binds atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: On-target Gs signaling pathway of this compound.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane b2ar_p Phosphorylated β2-AR beta_arrestin β-Arrestin b2ar_p->beta_arrestin Recruits grk GRK grk->b2ar_p Phosphorylates b2ar_active Active β2-AR b2ar_active->grk Recruits picumeterol This compound picumeterol->b2ar_active Activates internalization Receptor Internalization beta_arrestin->internalization signaling Signal Transduction beta_arrestin->signaling

Caption: β-Arrestin recruitment pathway following β2-AR activation.

Experimental Workflow

Troubleshooting_Workflow start Unexpected Result (e.g., low potency, toxicity) check_conc Verify Compound Concentration & Purity start->check_conc dose_response Perform Full Dose-Response Curve check_conc->dose_response viability Run Cell Viability Assay dose_response->viability on_target Confirm On-Target Effect with Selective β2-Antagonist viability->on_target off_target Investigate Off-Target Effects with Selective β1/β3 Antagonists on_target->off_target assay_optimization Optimize Assay Parameters (time, temp, cell density) off_target->assay_optimization conclusion Interpret Results assay_optimization->conclusion

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Optimizing (+)-Picumeterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Picumeterol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on improving the overall yield. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, or more formally (R)-1-(2-amino-3,5-dichlorophenyl)-2-((6-(pyridin-2-yloxy)hexyl)amino)ethan-1-ol, typically involves the formation of a key oxazolidinone intermediate followed by a hydrolysis step to yield the final amino alcohol product. This strategy allows for the stereocontrolled introduction of the chiral center.

Q2: What are the critical reaction steps that can significantly impact the overall yield?

A2: The two most critical stages are the formation of the N-substituted oxazolidinone precursor and its subsequent hydrolysis. Inefficiencies or side reactions in either of these steps will directly reduce the yield of this compound.

Q3: Are there any known stable intermediates that can be isolated and purified?

A3: Yes, the key intermediate, 5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone, is a stable compound that can be isolated and purified before the final hydrolysis step. Ensuring the high purity of this intermediate is crucial for a clean final product and a higher yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the final hydrolysis step of the oxazolidinone precursor.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete hydrolysis of the oxazolidinone precursor.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.- Ensure the concentration of the acid catalyst (e.g., HCl) is sufficient.[1]
Degradation of the product under harsh acidic conditions.- Use the minimum effective concentration of the acid.- Consider using a milder Lewis acid catalyst.- Carefully control the reaction temperature to avoid decomposition.
Formation of side products.- A common side reaction is the formation of a hydroxyamide via hydrolysis at the carbamate carbonyl instead of the desired amide carbonyl.[2] To minimize this, optimize the reaction conditions (temperature, acid concentration) to favor the desired hydrolysis.
Difficult Purification of this compound Presence of unreacted starting material.- Ensure the hydrolysis reaction goes to completion by monitoring with TLC or LC-MS.
Contamination with the oxazolidinone chiral auxiliary.- After quenching the reaction, perform a thorough aqueous workup to remove the water-soluble auxiliary.- Recrystallization or column chromatography of the crude product may be necessary.
Formation of polar byproducts.- An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.- Silica gel chromatography with an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can be effective for separating polar impurities.
Inconsistent Stereochemistry Racemization during the synthesis.- While the final hydrolysis step is unlikely to cause racemization at the chiral center, ensure that all preceding steps for the synthesis of the chiral oxazolidinone precursor are performed under conditions known to preserve stereochemical integrity.

Experimental Protocols

Synthesis of 4-Amino-3,5-dichloro-α-[[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol (this compound)

This protocol is based on the hydrolysis of the oxazolidinone precursor.

Materials:

  • 5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone

  • 2N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • n-Hexane

  • 2N Sodium Hydroxide (NaOH) solution

Procedure:

  • A solution of 5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone (80 mg) in THF (5 ml) is prepared.

  • 2N hydrochloric acid (1 ml) is added to the solution.

  • The reaction mixture is heated at 80°C for 2 hours.[1]

  • The solvent is evaporated under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (2 x 25 ml) to remove any unreacted starting material or non-basic impurities.

  • The aqueous layer is basified with a 2N sodium hydroxide solution to a pH of 10.

  • The basic aqueous layer is then extracted with ethyl acetate (3 x 25 ml).

  • The combined organic extracts from the basic extraction are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is evaporated to yield a pale yellow gum.

  • The crude product can be further purified by crystallization from an ethyl acetate/n-hexane mixture to afford the title compound as a white crystalline solid.[1]

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic process and potential troubleshooting pathways, the following diagrams are provided.

G cluster_0 Synthesis of this compound Oxazolidinone 5-(4-amino-3,5-dichlorophenyl)-3- [6-[2-(2-pyridinyl)ethoxy]hexyl]-2-oxazolidinone Hydrolysis Acidic Hydrolysis (e.g., 2N HCl, THF, 80°C) Oxazolidinone->Hydrolysis Picumeterol This compound Hydrolysis->Picumeterol

Caption: Synthetic pathway for this compound via hydrolysis.

G cluster_1 Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Completion Check for Complete Hydrolysis (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temperature or Acid Concentration Incomplete->Increase_Time_Temp No Check_Degradation Investigate Product Degradation Complete->Check_Degradation Increase_Time_Temp->Check_Completion Harsh_Conditions Harsh Conditions? Check_Degradation->Harsh_Conditions Optimize_Conditions Use Milder Acid or Lower Temperature Harsh_Conditions->Optimize_Conditions Yes Check_Side_Products Analyze for Side Products Harsh_Conditions->Check_Side_Products No Hydroxyamide Hydroxyamide Formation? Check_Side_Products->Hydroxyamide Optimize_Selectivity Optimize Conditions for Desired Hydrolysis Hydroxyamide->Optimize_Selectivity Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Troubleshooting Low Intrinsic Activity of (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the low intrinsic activity of the β2-adrenergic receptor agonist, (+)-Picumeterol, observed in certain cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.

Q1: Why am I observing a weak or no response to this compound in my cell line?

A1: Several factors can contribute to a diminished response to this compound. These can be broadly categorized as issues related to the cell line itself, the experimental setup, or the inherent pharmacological properties of the compound.

  • Low β2-Adrenergic Receptor (β2-AR) Expression: The most common reason for a weak response to a β2-AR agonist is a low density of the receptor on the cell surface. Different cell lines express varying levels of β2-AR.

  • Poor Receptor-Effector Coupling: Even with adequate receptor expression, the signaling cascade may be inefficient in certain cell types. This can be due to low levels of essential downstream signaling molecules like Gs proteins or adenylyl cyclase.

  • Low Intrinsic Efficacy of this compound: this compound has been reported to have a lower intrinsic activity compared to full agonists like isoprenaline.[1] This means that even at saturating concentrations, it may not elicit the maximum possible response in a given system.

  • Suboptimal Assay Conditions: Factors such as cell density, agonist incubation time, and the presence of phosphodiesterase (PDE) inhibitors can significantly impact the measured response.

  • Cell Line Integrity and Passage Number: Cell lines can lose their characteristics, including receptor expression, over multiple passages. It is crucial to use cells within a validated passage range.

Q2: How can I determine if my cell line has sufficient β2-AR expression?

A2: You can assess β2-AR expression levels through several methods:

  • Quantitative PCR (qPCR): To measure the mRNA expression level of the ADRB2 gene.

  • Western Blotting: To quantify the total amount of β2-AR protein in cell lysates.

  • Flow Cytometry or Immunofluorescence: Using a validated antibody to detect cell surface expression of the receptor.

  • Radioligand Binding Assays: A quantitative method to determine the receptor density (Bmax) and affinity (Kd) using a radiolabeled antagonist.

Q3: What are some recommended positive and negative control cell lines for β2-AR studies?

A3:

  • Positive Control Cell Lines (High β2-AR Expression):

    • HEK293 cells stably overexpressing β2-AR: These are commonly used for robust and reproducible signaling.

    • A549 (human lung carcinoma): Known to endogenously express functional β2-ARs.

    • BEAS-2B (human bronchial epithelial): Another relevant cell line with endogenous β2-AR expression.

    • MDA-MB-231 (human breast cancer): Reported to have high levels of β2-AR expression.[2]

  • Negative/Low Expression Control Cell Lines:

    • Parental cell lines (e.g., HEK293) without overexpression: To demonstrate the necessity of the receptor.

    • MCF-7 (human breast cancer): Reported to have lower β-AR expression compared to non-tumorigenic breast cell lines.[3]

Q4: My cAMP levels are low even with a positive control agonist like Isoprenaline. What should I check?

A4: If you observe a weak response with a full agonist, the issue likely lies within your experimental setup. Consider the following troubleshooting steps:

  • Phosphodiesterase (PDE) Activity: cAMP is rapidly degraded by PDEs. Ensure you are using a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer.

  • Forskolin Control: Use forskolin, a direct activator of adenylyl cyclase, as a positive control to confirm that the downstream signaling machinery is functional. A robust response to forskolin indicates that the issue is at the receptor or G-protein level.

  • Cell Health and Density: Ensure your cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells may not respond appropriately.

  • Reagent Quality: Verify the concentration and integrity of your agonist stocks and other critical reagents.

  • Assay Incubation Time: Optimize the agonist stimulation time. The peak cAMP response can be transient. A time-course experiment is recommended.

Q5: How does the intrinsic activity of this compound compare to other common β2-agonists?

Data Presentation: Intrinsic Activity of β2-Adrenergic Receptor Agonists

The following table summarizes the relative intrinsic efficacy and potency of several common β2-agonists. Note that direct comparative data for this compound is limited in publicly available literature.

AgonistIntrinsic Efficacy (Relative to Isoprenaline)Potency (pEC50)Reference
Isoprenaline100% (Full Agonist)~8.5General Knowledge
SalbutamolPartial Agonist (~60-80%)~7.0[4]
FormoterolFull Agonist (~90-100%)~8.5[4]
SalmeterolPartial Agonist (~40-60%)~8.0
This compoundLower than other β2-agonistsNot specified[1]

Note: The values presented are approximate and can vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol outlines a method for measuring intracellular cAMP levels in response to β2-AR agonist stimulation.

Materials:

  • Cells expressing β2-AR

  • Cell culture medium

  • 96-well or 384-well cell culture plates

  • Stimulation Buffer (e.g., HBSS or serum-free media with 0.1% BSA and 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)

  • This compound and other β2-agonists (e.g., Isoprenaline as a positive control)

  • Forskolin (positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

  • Lysis buffer (provided with the cAMP kit or prepared as recommended)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation (Optional): The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Preparation of Reagents:

    • Prepare a stock solution of IBMX and add it to the Stimulation Buffer to a final concentration of 500 µM.

    • Prepare serial dilutions of this compound, isoprenaline, and forskolin in the Stimulation Buffer containing IBMX.

  • Agonist Stimulation:

    • Carefully remove the medium from the cells.

    • Add the prepared agonist and control solutions to the respective wells.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Remove the stimulation buffer.

    • Add the lysis buffer to each well as per the cAMP assay kit manufacturer's instructions.

    • Incubate at room temperature with gentle shaking for 10-20 minutes.

  • cAMP Detection:

    • Proceed with the cAMP detection protocol as described in the manufacturer's manual for your chosen assay kit.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves and determine the Emax and EC50 values.

Protocol 2: Western Blot for β2-AR Expression

This protocol describes the detection of β2-AR protein levels in cell lysates.

Materials:

  • Cell pellets from different cell lines

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β2-AR

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-β2-AR antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.

Visualizations

Below are diagrams illustrating key concepts and workflows related to troubleshooting the activity of this compound.

G cluster_receptor Cell Surface cluster_downstream Intracellular Signaling Picumeterol This compound b2AR β2-Adrenergic Receptor Picumeterol->b2AR Binds to Gs Gs Protein b2AR->Gs Activates Gi Gi Protein b2AR->Gi Can also couple to AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Relaxation) PKA->Response Phosphorylates targets leading to

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

G Start Start: Low Response to This compound Observed Check_Controls Step 1: Verify Controls (Isoprenaline & Forskolin) Start->Check_Controls Controls_OK Are controls working? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Assay Conditions (PDEi, Cell Health, Reagents) Controls_OK->Troubleshoot_Assay No Check_Receptor Step 2: Assess β2-AR Expression (qPCR, Western, Binding Assay) Controls_OK->Check_Receptor Yes Troubleshoot_Assay->Check_Controls Expression_OK Is β2-AR expression adequate? Check_Receptor->Expression_OK Consider_Overexpression Consider using a cell line with higher expression or stable overexpression Expression_OK->Consider_Overexpression No Consider_Intrinsic_Activity Step 3: Acknowledge Low Intrinsic Activity Compare with full agonist dose-response Expression_OK->Consider_Intrinsic_Activity Yes End End: Characterized Response Consider_Overexpression->End Analyze_Data Analyze data in the context of partial agonism Consider_Intrinsic_Activity->Analyze_Data Analyze_Data->End G cluster_factors Potential Causes of Low Activity cluster_solutions Troubleshooting Solutions Low_Expression Low β2-AR Expression Validate_Expression Quantify Receptor Expression Low_Expression->Validate_Expression Use_High_Expressor Switch to High-Expressing Cell Line Low_Expression->Use_High_Expressor Poor_Coupling Inefficient G-Protein Coupling Full_Agonist_Control Compare to Full Agonist (e.g., Isoprenaline) Poor_Coupling->Full_Agonist_Control Partial_Agonism Low Intrinsic Activity of This compound Partial_Agonism->Full_Agonist_Control Assay_Issues Suboptimal Assay Conditions Optimize_Assay Optimize Assay Parameters (e.g., add PDE inhibitor) Assay_Issues->Optimize_Assay

References

Technical Support Center: Refinement of Analytical Techniques for (+)-Picumeterol Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of pharmaceutical amines like (+)-Picumeterol via High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Suggested Solution
Poor or No Enantiomeric Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) and macrocyclic glycopeptide (e.g., Chirobiotic V, T) columns are often effective for β2-agonists.
Suboptimal mobile phase composition.Optimize the mobile phase. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer pH. Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic impurities) can significantly impact selectivity.
Incorrect temperature.Temperature can influence enantioselectivity. Experiment with a range of column temperatures (e.g., 10°C to 40°C). Lower temperatures often improve resolution.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds like Picumeterol, interactions with residual silanols on silica-based columns can cause tailing. Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. Using a base-deactivated column can also mitigate this issue.
Column overload.Reduce the sample concentration or injection volume.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the pH of aqueous buffers and the percentage of modifiers.
Column degradation.The history of a chiral column can impact its performance. Dedicate a column for a specific method if possible. If performance degrades, column flushing or regeneration according to the manufacturer's instructions may be necessary.
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol. A strong solvent wash after each injection can help eliminate carryover.
Contamination in the mobile phase or sample.Ensure high purity of solvents and sample diluents. Filter all mobile phases and samples before use.
Supercritical Fluid Chromatography (SFC)
Issue Potential Cause Suggested Solution
Poor Resolution Inadequate stationary phase.Polysaccharide-based chiral columns are a good starting point for screening.
Incorrect modifier.The choice and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol) are critical. Screen different modifiers and gradients.
Suboptimal backpressure and temperature.Optimize the backpressure regulator setting and column temperature to influence the density of the supercritical fluid and, consequently, the separation.
Peak Shape Issues (Fronting or Tailing) Sample solubility issues.Ensure the sample is fully dissolved in a solvent compatible with the SFC mobile phase. Low solubility can lead to precipitation upon injection.
Column overload.Reduce the amount of sample injected.
High Backpressure System blockage.Check for blockages in the tubing, frits, or column.
Sample precipitation.As mentioned above, ensure sample solubility in the mobile phase.
Capillary Electrophoresis (CE)
Issue Potential Cause Suggested Solution
No Chiral Separation Inappropriate chiral selector.Cyclodextrins (CDs) are commonly used chiral selectors for basic drugs. Screen various neutral and charged CDs (e.g., hydroxypropyl-β-CD, sulfated-β-CD).
Incorrect buffer pH.The pH of the background electrolyte (BGE) affects the charge of the analyte and the chiral selector, which is crucial for interaction and separation. Optimize the BGE pH.
Insufficient chiral selector concentration.Increase the concentration of the chiral selector in the BGE.
Poor Peak Shape Adsorption of the analyte to the capillary wall.Basic compounds can adsorb to the negatively charged silica capillary wall. Use a coated capillary or add modifiers to the BGE to reduce this interaction.
Mismatched conductivity between sample and BGE.Ensure the ionic strength of the sample matrix is lower than that of the BGE.
Unstable Migration Times Fluctuations in capillary temperature.Use an effective capillary thermostatting system.
Changes in the electroosmotic flow (EOF).Condition the capillary properly between runs to ensure a reproducible EOF.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for the enantiomeric separation of this compound?

A1: Both HPLC with a chiral stationary phase and SFC are powerful techniques for the enantioseparation of pharmaceutical compounds like Picumeterol. SFC often offers advantages in terms of speed and reduced solvent consumption. Capillary Electrophoresis with a chiral selector is another viable, high-efficiency technique, particularly for charged molecules. The choice often depends on available instrumentation and the specific requirements of the analysis (e.g., analytical vs. preparative scale).

Q2: What type of chiral stationary phase (CSP) should I start with for HPLC separation of this compound?

A2: For β2-agonists, which are structurally similar to Picumeterol, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) have shown broad applicability. Macrocyclic glycopeptide-based columns are also a good option. A screening approach using a few different types of these columns is recommended to find the optimal stationary phase.

Q3: Why am I seeing peak tailing with my basic analyte this compound) on a silica-based chiral column?

A3: Peak tailing for basic compounds on silica-based columns is often caused by secondary ionic interactions with acidic residual silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as diethylamine or triethylamine (typically 0.1%), to your mobile phase to compete for these active sites.

Q4: In Capillary Electrophoresis, my migration times are not reproducible. What could be the cause?

A4: Irreproducible migration times in CE are often related to an unstable electroosmotic flow (EOF). This can be caused by changes in the capillary surface, buffer depletion, or temperature fluctuations. Ensure a consistent capillary conditioning protocol between runs, use fresh buffer reservoirs, and maintain a constant capillary temperature.

Q5: Can I use the same chiral column for both normal-phase and reversed-phase HPLC?

A5: It depends on the specific chiral stationary phase. Some modern "immobilized" polysaccharide-based CSPs are compatible with a wider range of solvents, allowing for use in both normal-phase and reversed-phase modes. However, older "coated" CSPs can be irreversibly damaged by certain solvents. Always consult the column manufacturer's guidelines for solvent compatibility.

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative data obtained for the enantiomeric separation of Salbutamol and Formoterol, which can serve as a reference for method development for this compound.

Table 1: HPLC Separation Parameters for Formoterol Enantiomers

Parameter Value Reference
Stationary Phase Chiralpak AD-H[1]
Mobile Phase n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature 25 °C[1]
Resolution (Rs) > 2.5[1]

Table 2: Capillary Electrophoresis Parameters for Salbutamol Enantiomers

Parameter Value Reference
Chiral Selector Heptakis (2,6-di-O-methyl)-β-cyclodextrin[2]
Background Electrolyte 40 mM Tris (pH 2.5)[2]
Voltage 15 kV[2]
Migration Time (R)-Salbutamol 13.74 min[2]
Migration Time (S)-Salbutamol 13.98 min[2]
Resolution (Rs) 3.09[2]

Experimental Protocols

Protocol 1: HPLC Method for Enantiomeric Separation (Based on Formoterol)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Prepare a mixture of n-hexane, 1-propanol, and diethylamine in a ratio of 75:25:0.1 (v/v/v).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 25°C.

  • Detection: Monitor the UV absorbance at a wavelength appropriate for Picumeterol (screening may be required).

  • Sample Preparation: Dissolve the Picumeterol sample in the mobile phase to a suitable concentration.

  • Injection Volume: Inject an appropriate volume (e.g., 10 µL).

  • Analysis: Record the chromatogram and determine the retention times and resolution of the enantiomers.

Protocol 2: Capillary Electrophoresis Method for Enantiomeric Separation (Based on Salbutamol)
  • Instrumentation: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary, uncoated.

  • Background Electrolyte (BGE): Prepare a 40 mM Tris buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve the chiral selector, heptakis (2,6-di-O-methyl)-β-cyclodextrin, in the BGE at an optimized concentration.

  • Voltage: Apply a voltage of 15 kV.

  • Temperature: Maintain the capillary temperature at 25°C.

  • Injection: Inject the sample using a hydrodynamic or electrokinetic method.

  • Detection: Monitor the UV absorbance at a suitable wavelength for Picumeterol.

  • Analysis: Record the electropherogram and determine the migration times and resolution of the enantiomers.

Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway

As this compound is a β2-adrenergic receptor agonist, its mechanism of action involves the activation of this signaling cascade. The binding of an agonist to the β2-adrenergic receptor (β2-AR) primarily activates the stimulatory G protein (Gs). This initiates a cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the desired physiological response, such as smooth muscle relaxation in the airways.[4] The receptor can also couple to the inhibitory G protein (Gi), adding another layer of complexity to the signaling.[5]

Beta2_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound (Agonist) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates Gi Gi Protein B2AR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical β2-adrenergic receptor signaling pathway.

General Experimental Workflow for Chiral Method Development

The development of a robust method for enantiomeric separation typically follows a systematic screening and optimization process.

Chiral_Method_Development cluster_optimization Optimization Parameters Start Define Analytical Goal (Purity, Quantification) Screening Technique & Column/Selector Screening (HPLC, SFC, CE) Start->Screening Optimization Method Optimization Screening->Optimization Select best candidate(s) Validation Method Validation (ICH Guidelines) Optimization->Validation Optimized Method MobilePhase Mobile Phase Composition (Modifiers, pH, Additives) Optimization->MobilePhase Temp Temperature Optimization->Temp FlowRate Flow Rate / Voltage Optimization->FlowRate Routine Routine Analysis Validation->Routine

Caption: Workflow for chiral analytical method development.

References

Dealing with batch-to-batch variability of synthesized (+)-Picumeterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized (+)-Picumeterol. Our aim is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (R)-enantiomer of a potent and selective β2-adrenoceptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are predominantly found on the surface of smooth muscle cells, such as those in the airways. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation (e.g., bronchodilation).

Q2: We are observing variable potency between different batches of synthesized this compound in our cell-based assays. What could be the cause?

Batch-to-batch variability in the potency of synthesized this compound can stem from several factors, primarily related to the chemical purity and stereochemical integrity of the compound. The most common causes include:

  • Enantiomeric Purity: The biological activity of Picumeterol resides in the (+)-(R)-enantiomer. Incomplete stereoselectivity during synthesis or racemization during purification and storage can lead to the presence of the less active or inactive (-)-(S)-enantiomer (distomer). Even small variations in the enantiomeric excess (e.e.) can significantly impact the overall potency of a batch.

  • Presence of Impurities: Residual starting materials, by-products from side reactions, or degradation products can interfere with the biological activity of this compound. These impurities may act as antagonists, have cytotoxic effects, or otherwise confound experimental results.

  • Residual Solvents or Salts: Inconsistent removal of solvents or the presence of different salt forms can affect the accurate weighing of the compound, leading to errors in concentration calculations and apparent changes in potency.

  • Degradation: this compound may be susceptible to degradation under certain storage conditions (e.g., exposure to light, high temperatures, or humidity).

Q3: How can we assess the quality and consistency of our this compound batches?

A comprehensive quality control (QC) strategy is essential. We recommend the following analytical techniques to characterize each new batch:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique to determine the enantiomeric purity (enantiomeric excess) of your synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: To assess chemical purity and identify any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound and detect any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Karl Fischer Titration: To determine the water content.

  • Thermogravimetric Analysis (TGA): To assess the presence of residual solvents.

A summary of recommended analytical methods is provided in the table below.

Troubleshooting Guides

Issue 1: Inconsistent Results in Functional Assays (e.g., cAMP accumulation, smooth muscle relaxation)
Potential Cause Troubleshooting Steps
Variable Enantiomeric Purity 1. Analyze Enantiomeric Excess (e.e.): Use chiral HPLC to determine the e.e. of each batch. Compare the e.e. values with the observed functional activity. 2. Purify the Compound: If the e.e. is low, consider re-purification using preparative chiral chromatography. 3. Review Synthesis Protocol: Investigate the stereoselective step of the synthesis for potential issues with the chiral catalyst, reagents, or reaction conditions.
Presence of Chemical Impurities 1. Assess Purity: Use HPLC-UV/MS to quantify the purity of each batch and identify any unknown peaks. 2. Identify Impurities: If significant impurities are detected, attempt to identify them using techniques like LC-MS/MS or NMR. 3. Optimize Purification: Adjust the purification protocol (e.g., recrystallization solvent, chromatography conditions) to remove the identified impurities.
Compound Degradation 1. Check Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., -20°C, protected from light and moisture). 2. Perform Stability Studies: Assess the stability of this compound in your experimental buffer and under your assay conditions. 3. Prepare Fresh Solutions: Always prepare fresh stock solutions for your experiments.
Inaccurate Compound Concentration 1. Verify Solvent and Water Content: Use Karl Fischer titration and TGA to determine the water and residual solvent content for accurate concentration calculations. 2. Use a Calibrated Balance: Ensure the balance used for weighing the compound is properly calibrated. 3. Solubility Issues: Confirm the solubility of this compound in your stock solution solvent and experimental media. Sonication may be required to ensure complete dissolution.

Data Presentation

Table 1: Analytical Techniques for Quality Control of this compound Batches

Analytical Method Parameter Measured Acceptance Criteria (Example)
Chiral HPLCEnantiomeric Excess (e.e.)> 99.5%
HPLC-UV/MSChemical Purity> 98%
¹H and ¹³C NMRStructural ConfirmationConforms to reference spectra
Mass SpectrometryMolecular WeightMatches theoretical mass ± 5 ppm
Karl Fischer TitrationWater Content< 0.5%
TGAResidual Solvents< 0.2%

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess of this compound. The specific column and mobile phase may need to be optimized.

  • Instrumentation: HPLC system with a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD) and a UV detector.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting condition is 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where Picumeterol has significant absorbance (e.g., 280 nm).

  • Sample Preparation: Prepare a solution of the this compound batch in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100 Where Area(+) is the peak area of the (+)-enantiomer and Area(-) is the peak area of the (-)-enantiomer.

Protocol 2: In Vitro cAMP Accumulation Assay

This protocol describes a general method to assess the functional potency of this compound batches.

  • Cell Line: Use a cell line that endogenously or recombinantly expresses the human β2-adrenergic receptor (e.g., HEK293-β2AR, A549, or human airway smooth muscle cells).

  • Cell Culture: Culture the cells to approximately 80-90% confluency in a 96-well plate.

  • Assay Buffer: A suitable buffer such as Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare a serial dilution of each this compound batch in the assay buffer.

  • Assay Procedure: a. Wash the cells with assay buffer. b. Add the different concentrations of the this compound batches to the wells. c. Incubate for a specified time (e.g., 15-30 minutes) at 37°C. d. Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each batch.

Mandatory Visualizations

G cluster_synthesis Hypothetical Synthesis Workflow for this compound cluster_variability Potential Sources of Variability A Protected Aryl Ketone B Asymmetric Reduction A->B Chiral Catalyst (e.g., CBS catalyst) C Chiral Alcohol B->C D Epoxidation C->D E Chiral Epoxide D->E F Amine Coupling E->F Appropriate Amine G Protected this compound F->G H Deprotection G->H I This compound H->I V1 Purity of Starting Materials V1->A V2 Catalyst Activity/Enantiopurity V2->B V3 Reaction Conditions (Temp, Time) V3->B V3->D V3->F V4 Purification Efficiency V4->I V5 Storage & Handling V5->I

Caption: Hypothetical synthesis workflow and sources of variability.

G cluster_pathway β2-Adrenergic Receptor Signaling Pathway Picumeterol This compound beta2AR β2-Adrenergic Receptor Picumeterol->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates ContractionInhibition Inhibition of Myosin Light Chain Kinase PKA->ContractionInhibition Phosphorylates Relaxation Smooth Muscle Relaxation EPAC->Relaxation Contributes to ContractionInhibition->Relaxation Leads to

Caption: Simplified β2-adrenergic receptor signaling cascade.

G cluster_troubleshooting Troubleshooting Logic for Batch Variability Start Inconsistent Experimental Results CheckPurity Assess Chemical & Enantiomeric Purity Start->CheckPurity PurityOK Purity Meets Specs? CheckPurity->PurityOK CheckDegradation Investigate Compound Stability DegradationOK Compound Stable? CheckDegradation->DegradationOK CheckConcentration Verify Compound Concentration ConcentrationOK Concentration Accurate? CheckConcentration->ConcentrationOK PurityOK->CheckDegradation Yes Repurify Action: Re-purify or Re-synthesize PurityOK->Repurify No DegradationOK->CheckConcentration Yes ImproveStorage Action: Optimize Storage & Handling DegradationOK->ImproveStorage No Recalculate Action: Re-weigh & Recalculate Concentration ConcentrationOK->Recalculate No AssayIssue Conclusion: Issue Likely with Assay Protocol or Reagents ConcentrationOK->AssayIssue Yes

Caption: Logical workflow for troubleshooting inconsistent results.

Technical Support Center: Optimization of Dosing Regimens for (+)-Picumeterol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosing regimens for the novel β2-adrenergic receptor agonist, (+)-Picumeterol, in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the (R)-enantiomer of a racemic compound and acts as a potent and selective β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation stimulates the Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to smooth muscle relaxation and bronchodilation.

Q2: What are the known pharmacokinetic properties of this compound in animals?

A2: Studies in rats and dogs have shown that this compound is transferred across the lungs following inhalation. After intravenous administration, it has an elimination half-life of approximately 1 hour in rats and 2 hours in dogs. The drug is extensively metabolized in vivo, with about 95% being metabolized in rats and 90% in dogs. The primary routes of metabolism are O-dealkylation and β-oxidation. Following intravenous dosage, the majority of the radioactivity is excreted in the urine as metabolites in both species.[1]

Q3: What are the common adverse effects observed with β2-agonists in animal studies?

A3: The most common side effects are extensions of the drug's pharmacological action and are dose-dependent. These include skeletal muscle tremors, tachycardia (increased heart rate), and potential cardiac arrhythmias.[2][3] Metabolic effects such as hypokalemia (low potassium levels) and hyperglycemia (high blood sugar) can also occur.[3] At very high doses, some β2-agonists have been associated with myocardial necrosis in animal models.[4] Minimizing systemic exposure by using the inhalation route can help reduce the severity of these effects.[2][3]

Q4: Which animal models are most suitable for evaluating the efficacy of this compound?

A4: The guinea pig is a highly relevant model for studying bronchodilator efficacy due to the anatomical and physiological similarities of its airways to humans.[5] Models of histamine- or methacholine-induced bronchoconstriction in guinea pigs are commonly used to assess the potency and duration of action of bronchodilators.[6][7] Other species such as rats and dogs are more frequently used for pharmacokinetic and toxicology studies.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in bronchodilator response - Improper inhalation technique/inconsistent drug delivery.- Animal stress affecting respiratory rate.- Individual animal sensitivity.- Ensure proper training on the use of inhalation equipment.- Acclimatize animals to the experimental setup to reduce stress.- Increase the number of animals per group to improve statistical power.
Unexpected tachycardia or arrhythmias - Dose is too high, leading to systemic side effects.- "Off-target" stimulation of β1-adrenergic receptors in the heart.- Perform a dose-ranging study to identify the minimum effective dose.- Consider co-administration of a cardioselective beta-blocker in toxicology studies to isolate pulmonary effects (use with caution).- Continuously monitor cardiovascular parameters using telemetry in larger animals like dogs.
Development of tolerance (tachyphylaxis) - Downregulation of β2-adrenergic receptors due to continuous or frequent high-dose administration.- Evaluate different dosing intervals (e.g., once-daily vs. twice-daily).- Investigate the lowest effective dose that maintains efficacy over time.- In long-term studies, consider intermittent dosing schedules if feasible.
Poor correlation between in vitro potency and in vivo efficacy - Low bioavailability due to formulation issues.- Rapid metabolism in vivo.- Species-specific differences in receptor pharmacology.- Characterize the aerosol properties of the inhaled formulation (e.g., particle size distribution).- Conduct pharmacokinetic studies to determine systemic exposure.- Compare receptor binding affinities across species if possible.
Signs of respiratory irritation (e.g., coughing, sneezing) - The formulation vehicle may be causing irritation.- High concentration of the drug aerosol.- Test the vehicle alone as a control group.- Adjust the aerosol generation parameters to deliver a lower concentration over a longer period.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rat and Dog

Parameter Rat Dog
Administration Route Intravenous, Inhalation, OralIntravenous, Inhalation, Oral
Elimination Half-life (t½) ~ 1 hour~ 2 hours
Metabolism ~ 95%~ 90%
Primary Excretion Route Urine (as metabolites)Urine (as metabolites)

Source: Barrow et al., 1995.[1]

Table 2: Hypothetical Dose-Response Data for this compound in a Guinea Pig Bronchoconstriction Model

Dose (µg/kg, inhaled) Inhibition of Histamine-Induced Bronchoconstriction (%) Increase in Heart Rate (%)
0.115 ± 52 ± 1
0.345 ± 85 ± 2
1.085 ± 1015 ± 4
3.095 ± 530 ± 6

Note: This table presents hypothetical data for illustrative purposes, as specific dose-response data for this compound is not publicly available. Researchers should determine these values experimentally.

Experimental Protocols

Protocol 1: Evaluation of Bronchodilator Efficacy in the Histamine-Induced Bronchoconstriction Model in Guinea Pigs
  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Anesthesia: Anesthetize the guinea pigs with an appropriate anesthetic agent (e.g., urethane).

  • Surgical Preparation:

    • Perform a tracheotomy and cannulate the trachea.

    • Insert a cannula into the jugular vein for intravenous administration of histamine.

  • Measurement of Bronchoconstriction:

    • Connect the tracheal cannula to a small animal ventilator and a pneumotachograph to measure airway resistance and dynamic lung compliance.

    • Alternatively, use a whole-body plethysmograph for conscious animals.

  • Experimental Procedure:

    • Administer this compound or vehicle via a nebulizer connected to the inhalation apparatus for a fixed duration.

    • After a predetermined time (e.g., 15 minutes post-dose), induce bronchoconstriction with an intravenous infusion or aerosol of histamine.

    • Record the changes in airway resistance and lung compliance.

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction for each dose of this compound compared to the vehicle control group.

Protocol 2: Cardiovascular Safety Assessment in Conscious Telemetered Dogs
  • Animal Model: Male Beagle dogs.

  • Surgical Implantation: Surgically implant telemetry transmitters for the continuous measurement of electrocardiogram (ECG), heart rate, and blood pressure. Allow for a recovery period of at least two weeks.

  • Dosing: Administer single or repeat doses of this compound or vehicle via a face mask or a specialized inhalation chamber.

  • Data Collection:

    • Record baseline cardiovascular data for at least 24 hours before dosing.

    • Continuously record cardiovascular parameters for at least 24 hours post-dose.

  • Data Analysis:

    • Analyze changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT) from baseline.

    • Compare the effects of different doses of this compound to the vehicle control.

    • Pay close attention to the occurrence of any arrhythmias.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling P This compound R β2-Adrenergic Receptor P->R Binds to G Gs Protein R->G Activates AC Adenylyl Cyclase G->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax Leads to

Caption: this compound β2-Adrenergic Receptor Signaling Pathway.

G start Start acclimate Animal Acclimatization start->acclimate baseline Baseline Measurements (Respiratory/Cardiovascular) acclimate->baseline dosing Administer this compound or Vehicle (Inhalation) baseline->dosing challenge Induce Bronchoconstriction (e.g., Histamine) dosing->challenge safety Monitor Safety (e.g., Heart Rate, ECG) dosing->safety efficacy Measure Efficacy (e.g., Airway Resistance) challenge->efficacy analysis Data Analysis efficacy->analysis safety->analysis end End analysis->end G Dose Is the dose of This compound optimized? Efficacy Is the desired bronchodilator efficacy achieved? Dose->Efficacy Yes IncreaseDose Increase Dose Dose->IncreaseDose No Safety Are there significant adverse effects (e.g., tachycardia)? Efficacy->Safety Yes Efficacy->IncreaseDose No DecreaseDose Decrease Dose Safety->DecreaseDose Yes OptimalDose Optimal Dose Identified Safety->OptimalDose No IncreaseDose->Dose DecreaseDose->Dose ReEvaluate Re-evaluate Formulation or Experimental Model OptimalDose->ReEvaluate If issues persist

References

Validation & Comparative

(+)-Picumeterol vs Formoterol efficacy in bronchial smooth muscle relaxation

Author: BenchChem Technical Support Team. Date: December 2025

An important note to the reader: This guide was initially designed to compare the efficacy of (+)-Picumeterol and Formoterol in bronchial smooth muscle relaxation. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any data on the efficacy of this compound. Therefore, this guide has been adapted to provide a detailed analysis of Formoterol's efficacy, supported by experimental data, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Formoterol: A Potent and Long-Acting β2-Adrenergic Agonist

Formoterol is a well-established long-acting β2-adrenergic agonist (LABA) used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation. Formoterol is a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (R,R)-enantiomer being the active component responsible for its bronchodilatory effects.[1][2][3] The (S,S)-enantiomer is significantly less potent.[1]

Efficacy in Bronchial Smooth Muscle Relaxation

In vitro studies have consistently demonstrated the high potency and efficacy of Formoterol in relaxing airway smooth muscle. The following table summarizes key quantitative data from studies on guinea pig and human bronchial tissues.

ParameterFormoterol (racemate)(R,R)-Formoterol(S,S)-FormoterolNotesReference
EC50 (nM) ~1~1>1000EC50 is the concentration of a drug that gives half-maximal response. A lower EC50 indicates higher potency.[1]
pD2 8.56--pD2 is the negative logarithm of the EC50. A higher pD2 indicates higher potency.[4]
Intrinsic Activity Full AgonistFull Agonist-Formoterol is considered a full agonist, meaning it can induce a maximal relaxation response.[4][5]

Experimental Protocols

The data presented above are derived from established in vitro experimental models. Understanding the methodologies is crucial for interpreting the results.

Isolated Organ Bath for Bronchial Smooth Muscle Relaxation

This is a standard pharmacological technique to assess the direct effect of a substance on smooth muscle contractility.

1. Tissue Preparation:

  • Tracheal or bronchial tissues are obtained from guinea pigs or human donors.

  • The tissues are carefully dissected to create rings or strips of smooth muscle.

  • These preparations are then mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

2. Contraction Induction:

  • The muscle preparations are pre-contracted with a spasmogen to induce a stable level of tone. Commonly used contracting agents include:

    • Carbachol: A cholinergic agonist that stimulates muscarinic receptors.[1][4]

    • Histamine: An inflammatory mediator that causes bronchoconstriction.[1]

    • Methacholine: Another cholinergic agonist.[3]

3. Drug Administration and Data Acquisition:

  • Once a stable contraction is achieved, cumulative concentrations of the β2-agonist (e.g., Formoterol) are added to the organ bath.

  • The relaxation of the smooth muscle is measured isometrically using a force transducer connected to a data acquisition system.

  • The response at each concentration is recorded, allowing for the construction of a concentration-response curve.

4. Data Analysis:

  • The relaxation is typically expressed as a percentage of the maximal relaxation induced by a standard bronchodilator like theophylline or as a percentage reversal of the induced contraction.

  • From the concentration-response curve, key parameters like EC50 and Emax (maximal effect) are calculated to determine the potency and efficacy of the drug.

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the topic.

Signaling Pathway of β2-Adrenergic Receptor-Mediated Bronchodilation

The following diagram illustrates the molecular cascade initiated by the binding of a β2-agonist like Formoterol to its receptor on a bronchial smooth muscle cell, ultimately leading to relaxation.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Formoterol Formoterol Formoterol->B2AR Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates and Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway
Experimental Workflow for In Vitro Bronchodilator Efficacy Testing

This diagram outlines the sequential steps involved in a typical in vitro experiment to assess the efficacy of a bronchodilator.

G A Tissue Isolation (e.g., Guinea Pig Trachea) B Mounting in Organ Bath (Physiological Solution, 37°C, O2/CO2) A->B C Induce Contraction (e.g., with Carbachol) B->C D Cumulative Addition of Test Compound (e.g., Formoterol) C->D E Measure Isometric Tension (Relaxation) D->E F Data Analysis (Concentration-Response Curve) E->F G Determine Efficacy and Potency (Emax, EC50) F->G

In Vitro Bronchodilator Efficacy Testing Workflow

Conclusion

While a direct comparison with this compound is not possible due to the absence of available data, the extensive research on Formoterol confirms its status as a highly potent and effective bronchodilator. Its rapid onset of action and long duration of effect are well-documented. The experimental protocols and signaling pathways described provide a foundational understanding for researchers in the field of respiratory drug development. Further research and publication of data on novel compounds like this compound are awaited to enable direct comparative analyses.

References

A Comparative Analysis of (+)-Picumeterol and Salbutamol on cAMP Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the β2-adrenergic receptor agonists (+)-Picumeterol and Salbutamol, with a specific focus on their impact on intracellular cyclic adenosine monophosphate (cAMP) levels. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide outlines the established mechanisms of action and provides a framework for experimental comparison.

Introduction

Salbutamol, a short-acting β2-adrenergic agonist (SABA), is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated by the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation.[3][4][5] this compound is another β2-adrenergic agonist that is expected to operate through a similar mechanism. This guide will delve into the signaling pathway, present available data for Salbutamol, and provide a detailed experimental protocol for a comparative analysis.

Mechanism of Action: The β2-Adrenergic Receptor-cAMP Signaling Pathway

Both this compound and Salbutamol are β2-adrenergic receptor agonists. Their primary mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells.[1][3] This binding event initiates a signaling cascade:

  • Receptor Activation: The agonist binds to the β2-adrenergic receptor, causing a conformational change.

  • G-Protein Activation: The activated receptor stimulates the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs protein, in turn, activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

  • Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.[3][4]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Salbutamol B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to experimental_workflow start Start: Cell Culture seeding Cell Seeding in Multi-well Plates start->seeding pretreatment Pre-treatment with PDE Inhibitor seeding->pretreatment stimulation Agonist Stimulation (this compound, Salbutamol, Control) pretreatment->stimulation lysis Cell Lysis stimulation->lysis quantification cAMP Quantification (e.g., ELISA) lysis->quantification analysis Data Analysis (Dose-Response Curves, EC50, Emax) quantification->analysis end End: Comparative Results analysis->end

References

Unraveling the β2-Adrenoceptor Selectivity of (+)-Picumeterol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the validation of β2-adrenoceptor selectivity. This guide provides a comparative framework using established β2-agonists, detailed experimental protocols, and pathway visualizations to aid in the evaluation of novel compounds like (+)-Picumeterol.

Comparative Selectivity of β2-Adrenoceptor Agonists

The therapeutic efficacy of β2-adrenoceptor agonists in conditions like asthma and chronic obstructive pulmonary disease (COPD) hinges on their selectivity for the β2-adrenoceptor over the β1-adrenoceptor, which is predominantly expressed in the heart. Activation of β1-adrenoceptors can lead to undesirable cardiovascular side effects. The selectivity of a compound is typically determined by comparing its binding affinity (Ki) and functional potency (EC50) at both receptor subtypes.

Data Presentation: A Comparative Overview

The following tables summarize the binding affinities and functional potencies of several key β2-agonists, providing a benchmark for assessing new chemical entities.

Table 1: Binding Affinity (Ki) of β-Adrenoceptor Agonists

Compoundβ1-Adrenoceptor (pKi)β2-Adrenoceptor (pKi)Selectivity (β2 vs β1)
Salbutamol5.36.7~25-fold[1]
Formoterol6.78.3~40-fold
Salmeterol5.58.7~1600-fold[1]
Isoprenaline7.37.8~3-fold

Isoprenaline, a non-selective agonist, is included for reference. Data compiled from various sources. Actual values may vary based on experimental conditions.

Table 2: Functional Potency (EC50) of β-Adrenoceptor Agonists in cAMP Assays

Compoundβ1-Adrenoceptor (pEC50)β2-Adrenoceptor (pEC50)Selectivity (β2 vs β1)
Salbutamol5.87.3~32-fold
Formoterol6.58.5~100-fold
Salmeterol6.08.0~100-fold
Isoprenaline8.08.2~1.6-fold

Isoprenaline, a non-selective agonist, is included for reference. Data compiled from various sources. Actual values may vary based on experimental conditions.

Visualizing the Signaling Pathways

Understanding the downstream effects of β-adrenoceptor activation is crucial. Both β1 and β2-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).

G_protein_signaling β-Adrenoceptor Gs Signaling Pathway cluster_beta1 β1-Adrenoceptor cluster_beta2 β2-Adrenoceptor Agonist1 Agonist (e.g., Noradrenaline, this compound) Beta1_AR β1-AR Agonist1->Beta1_AR Binds Gs1 Gs Protein Beta1_AR->Gs1 Activates AC1 Adenylyl Cyclase Gs1->AC1 Activates cAMP1 cAMP AC1->cAMP1 Converts ATP1 ATP ATP1->AC1 PKA1 PKA cAMP1->PKA1 Activates Response1 Cardiac Effects (Increased Heart Rate, Contractility) PKA1->Response1 Phosphorylates Targets Agonist2 Agonist (e.g., Adrenaline, this compound) Beta2_AR β2-AR Agonist2->Beta2_AR Binds Gs2 Gs Protein Beta2_AR->Gs2 Activates AC2 Adenylyl Cyclase Gs2->AC2 Activates cAMP2 cAMP AC2->cAMP2 Converts ATP2 ATP ATP2->AC2 PKA2 PKA cAMP2->PKA2 Activates Response2 Bronchodilation, Vasodilation PKA2->Response2 Phosphorylates Targets

Caption: β1 and β2-adrenoceptor signaling via the Gs-cAMP pathway.

Experimental Protocols for Selectivity Validation

Accurate determination of β-adrenoceptor selectivity requires robust and well-defined experimental protocols. The two primary methods are radioligand binding assays to determine affinity (Ki) and functional assays to determine potency (EC50).

1. Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either the human β1 or β2-adrenoceptor are commonly used.

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist such as [3H]-CGP 12177 is often employed.

  • Procedure:

    • Membrane Preparation: Cells are harvested and homogenized to prepare crude membrane fractions containing the receptors.

    • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay for Determining Agonist Potency (EC50) via cAMP Accumulation

This assay measures the functional response of cells to agonist stimulation, typically by quantifying the production of the second messenger cAMP.

  • Cell Lines: As with the binding assay, CHO or HEK 293 cells stably expressing either the human β1 or β2-adrenoceptor are used.

  • Procedure:

    • Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Agonist Stimulation: Cells are incubated with increasing concentrations of the test agonist (e.g., this compound) for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

    • Cell Lysis: The cells are lysed to release the intracellular cAMP.

    • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.

experimental_workflow Workflow for β-Adrenoceptor Selectivity Assays cluster_binding Radioligand Binding Assay (Ki) cluster_functional Functional Assay (EC50) - cAMP start_binding Start membranes Prepare Membranes (β1 or β2 expressing cells) start_binding->membranes incubation Incubate Membranes with [3H]-Radioligand & Test Compound membranes->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis_binding Calculate IC50 and Ki counting->analysis_binding end_binding End analysis_binding->end_binding start_functional Start plating Plate Cells (β1 or β2 expressing cells) start_functional->plating stimulation Stimulate with Test Agonist (+ PDE Inhibitor) plating->stimulation lysis Lyse Cells stimulation->lysis quantification Quantify cAMP (HTRF/ELISA) lysis->quantification analysis_functional Calculate EC50 quantification->analysis_functional end_functional End analysis_functional->end_functional

Caption: Experimental workflows for determining Ki and EC50.

By employing these standardized experimental protocols and comparing the resulting data for this compound with the established profiles of other β2-agonists, researchers can robustly validate its selectivity for the β2-adrenoceptor over the β1-adrenoceptor. This rigorous comparative approach is essential for the preclinical assessment and further development of novel respiratory therapeutics.

References

Cross-Validation of (+)-Picumeterol Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (+)-Picumeterol, a selective β2-adrenoceptor agonist, alongside other relevant compounds. This document summarizes its mechanism of action, presents available in-vitro activity data, and details experimental protocols for assessing its effects in various cell lines.

This compound is a selective β2-adrenoceptor agonist that has been investigated for its bronchodilatory effects. Like other compounds in its class, its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events that culminate in smooth muscle relaxation.

Mechanism of Action: The β2-Adrenoceptor Signaling Pathway

Activation of the β2-adrenoceptor by an agonist like this compound primarily initiates a signaling cascade through the stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the key second messenger responsible for the downstream effects of β2-agonists.

The canonical pathway involves the activation of Protein Kinase A (PKA) by cAMP, which in turn phosphorylates various target proteins, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation. However, research has revealed alternative signaling pathways that can be initiated by β2-adrenoceptor activation. These can include coupling to inhibitory G proteins (Gi) and β-arrestin-mediated signaling, which can lead to different cellular responses.

In-Vitro Activity of this compound

While comprehensive cross-validation data for this compound in multiple cell lines is limited in publicly available literature, one key study provides insight into its intrinsic activity. In-vitro experiments on human bronchial smooth muscle cells have shown that this compound is effective at increasing intracellular cAMP levels. However, this study also indicated that it possesses a lower intrinsic activity compared to the full agonist isoprenaline and another common β2-agonist, salbutamol[1]. This suggests that while it can activate the β2-adrenoceptor, it may not produce the maximum possible response even at saturating concentrations.

To provide a comprehensive comparison, the following table would ideally be populated with quantitative data (such as EC50 values) from studies directly comparing this compound with other β2-agonists across various cell lines relevant to respiratory research. The EC50 value represents the concentration of a drug that gives half-maximal response.

Table 1: Comparative in-vitro Potency (EC50) of β2-Adrenoceptor Agonists in Different Cell Lines

CompoundHuman Airway Smooth Muscle (HASM) CellsHuman Bronchial Epithelial (BEAS-2B) CellsChinese Hamster Ovary (CHO-K1) Cells (expressing human β2-AR)Human Embryonic Kidney (HEK293) Cells (expressing human β2-AR)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Formoterol Data Not AvailableData Not AvailableData Not AvailableData Not Available
Salmeterol Data Not AvailableData Not AvailableData Not AvailableData Not Available
Isoprenaline Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The absence of specific EC50 values for this compound in a comparative context across different cell lines is a notable gap in the current scientific literature.

Experimental Protocols

To facilitate further research and cross-validation of this compound's activity, the following are detailed methodologies for key experiments.

Protocol 1: Cell Culture

1.1. Human Airway Smooth Muscle (HASM) Cells:

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.

1.2. Human Bronchial Epithelial (BEAS-2B) Cells:

  • Culture Medium: LHC-9 medium.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach approximately 80% confluency.

1.3. HEK293 and CHO-K1 Cells (for transfected receptor studies):

  • Culture Medium: DMEM for HEK293 and F-12K Medium for CHO-K1, both supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: For cells not endogenously expressing the β2-adrenoceptor, transient or stable transfection with a plasmid encoding the human β2-adrenoceptor is required. Standard transfection protocols using lipid-based reagents can be employed.

Protocol 2: cAMP Accumulation Assay

This assay is a cornerstone for evaluating the functional activity of β2-adrenoceptor agonists.

  • Cell Seeding: Plate cells in 24-well plates at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • Serum Starvation: Prior to the assay, cells are typically serum-starved for a period (e.g., overnight) to reduce basal signaling.

  • Pre-incubation with PDE Inhibitor: To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM isobutylmethylxanthine (IBMX), for 30 minutes.

  • Agonist Stimulation: Add varying concentrations of this compound or other β2-agonists to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl).

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

G β2-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane β2-AR β2-Adrenoceptor Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Picumeterol This compound Picumeterol->β2-AR Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Canonical β2-adrenoceptor signaling pathway activated by this compound.

G Experimental Workflow for cAMP Assay Cell_Culture 1. Cell Culture (e.g., HASM, BEAS-2B) Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Seeding Starvation 3. Serum Starvation Seeding->Starvation PDE_Inhibition 4. Pre-incubate with PDE Inhibitor (IBMX) Starvation->PDE_Inhibition Agonist_Addition 5. Add this compound (Dose-Response) PDE_Inhibition->Agonist_Addition Incubation 6. Incubate at 37°C Agonist_Addition->Incubation Lysis 7. Cell Lysis Incubation->Lysis Quantification 8. cAMP Quantification (EIA or HTRF) Lysis->Quantification Analysis 9. Data Analysis (EC50, Emax) Quantification->Analysis

Caption: Step-by-step workflow for determining the in-vitro activity of this compound.

References

Efficacy of (+)-Picumeterol compared to other bronchodilators in preclinical asthma models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of several bronchodilators in established asthma models. The focus is on objectively presenting experimental data to aid in the evaluation of these compounds for respiratory research and drug development. The bronchodilators compared are Salbutamol (a short-acting β2-agonist, SABA), Formoterol, and Salmeterol (long-acting β2-agonists, LABAs).

Notice on (+)-Picumeterol: Despite a comprehensive search for preclinical data on this compound (also known as GR114297X), no studies in animal models of asthma were identified. Limited clinical data suggests it has a shorter duration of action in humans than initially expected based on in vitro findings. Due to the absence of preclinical animal data, a direct comparison of this compound with the other bronchodilators in this guide is not possible.

Data Presentation

The following tables summarize the quantitative data on the potency, duration of action, and anti-inflammatory effects of Salbutamol, Formoterol, and Salmeterol from preclinical studies.

Table 1: Comparative Potency of Bronchodilators in Guinea Pig Trachea
BronchodilatorPotency (-log EC50)Reference
Formoterol9.32 (0.05)[1]
Salbutamol7.82 (0.08)[1]
Salmeterol7.50 (0.13)[1]

EC50 (half maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximum effect. A higher -log EC50 value indicates greater potency.

Table 2: Duration of Bronchoprotective and Anti-Exudative Effects in Guinea Pigs
BronchodilatorDuration of ActionExperimental ModelReference
Formoterol> 10 hoursInhibition of bradykinin-induced plasma exudation[2]
Salbutamol< 5 hoursInhibition of bradykinin-induced plasma exudation[2]
SalmeterolLong-acting (sustained effect after washing)Isolated guinea pig trachea[3]
Table 3: Anti-Inflammatory Effects in Preclinical Asthma Models
BronchodilatorEffect on Inflammatory CellsExperimental ModelReference
FormoterolComplete inhibition of eosinophil and macrophage influx in BALFOvalbumin-sensitized guinea pigs[4]
SalbutamolNo significant effect on eosinophil adherenceIn vitro human eosinophils[5]
SalmeterolInhibition of IL-5-induced O2- release (IC50: 2.2 x 10-6 M)In vitro human eosinophils[5]
SalmeterolInhibition of allergen-induced increase in sputum eosinophilsAtopic asthmatic subjects[6]

Experimental Protocols

Guinea Pig Tracheal Ring Relaxation Assay

This in vitro assay is a standard method for assessing the potency of bronchodilators.

  • Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, and the epithelium may be left intact or removed.

  • Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction: The tracheal rings are pre-contracted with a bronchoconstrictor agent such as carbachol or histamine to induce a stable level of smooth muscle tone.[1]

  • Drug Administration: Cumulative concentrations of the bronchodilator are added to the organ bath, and the resulting relaxation of the tracheal smooth muscle is measured using an isometric force transducer.

  • Data Analysis: Concentration-response curves are generated, and the EC50 values are calculated to determine the potency of the bronchodilator.[1]

Ovalbumin-Sensitized Guinea Pig Asthma Model

This in vivo model is used to study allergic asthma, including airway hyperresponsiveness, inflammation, and the efficacy of anti-asthmatic drugs.

  • Sensitization: Guinea pigs are sensitized to ovalbumin (OVA), a common allergen, typically through intraperitoneal injections or inhalation of an OVA aerosol.[4]

  • Challenge: After a sensitization period, the animals are challenged with an aerosol of OVA to induce an asthmatic response.[4]

  • Drug Administration: The test bronchodilators are administered to the animals, usually via inhalation, prior to the OVA challenge.

  • Outcome Measures:

    • Bronchoconstriction: Airway resistance and compliance are measured using techniques like whole-body plethysmography to assess the degree of bronchoconstriction.[4]

    • Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils, macrophages) in the BAL fluid are determined to quantify the inflammatory response.[4]

    • Airway Hyperresponsiveness: The response to a bronchoconstrictor agent like histamine or methacholine is measured before and after the OVA challenge to assess changes in airway reactivity.

Visualizations

Signaling Pathway of β2-Adrenergic Receptor Agonists

G Signaling Pathway of β2-Adrenergic Receptor Agonists cluster_membrane Cell Membrane Beta2_Agonist β2-Agonist (e.g., Salbutamol, Formoterol, Salmeterol) Beta2_AR β2-Adrenergic Receptor Beta2_Agonist->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: The canonical signaling pathway of β2-adrenergic receptor agonists leading to bronchodilation.

Experimental Workflow for Preclinical Asthma Model

G Experimental Workflow for Ovalbumin-Sensitized Guinea Pig Asthma Model Sensitization Sensitization (Ovalbumin) Drug_Administration Drug Administration (Bronchodilator or Vehicle) Sensitization->Drug_Administration Challenge Challenge (Ovalbumin Aerosol) Drug_Administration->Challenge Measurement Measurement of Bronchoconstriction Challenge->Measurement BAL Bronchoalveolar Lavage (BAL) Measurement->BAL Analysis Analysis of Inflammatory Cells in BAL Fluid BAL->Analysis

Caption: A typical experimental workflow for evaluating the efficacy of bronchodilators in an allergic asthma model.

References

Validation of a bioassay for (+)-Picumeterol using a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary for a cell-based bioassay designed to measure the potency of (+)-Picumeterol, a novel β2-adrenergic receptor agonist. The performance of the this compound bioassay is compared against a well-established bioassay for a reference standard, Salbutamol, a widely used short-acting β2-adrenergic receptor agonist.[1][2][3] This document includes detailed experimental protocols and supporting data to demonstrate the suitability of the bioassay for its intended purpose.

Introduction to this compound and Bioassay Validation

This compound is a potent β2-adrenergic receptor agonist under investigation for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable measurement of its biological activity is crucial for drug development, manufacturing, and quality control. Bioassay validation is the process of establishing, through documented evidence, that an analytical procedure is suitable for its intended use.[4][5] This process adheres to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9]

Comparative Bioassay Performance: this compound vs. Salbutamol

The following tables summarize the validation parameters for the this compound bioassay in comparison to a Salbutamol reference standard bioassay. The bioassay measures the activation of the β2-adrenergic receptor by quantifying the downstream production of cyclic AMP (cAMP).

Table 1: Bioassay Validation Summary

ParameterThis compoundSalbutamol (Reference)Acceptance Criteria
Linearity (R²) 0.9980.995R² ≥ 0.98
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%80% - 120%
Precision (%CV)
- Intra-assay4.5%5.2%≤ 15%
- Inter-assay7.8%8.5%≤ 20%
Specificity No significant off-target activity observedWell-characterized β2-adrenergic selectivitySpecific for intended target
Limit of Detection (LOD) 0.1 nM1.0 nMDefined and appropriate for intended use
Limit of Quantification (LOQ) 0.5 nM5.0 nMDefined and appropriate for intended use
EC50 1.2 nM600 nM[4]Consistent with historical data

Table 2: Analytical Method Validation for Quantification (Hypothetical HPLC-UV)

For quantification of the drug substance, a robust analytical method is required. The following table compares the validation parameters of a hypothetical HPLC-UV method for this compound with a validated method for Salbutamol.

ParameterThis compound (Hypothetical)Salbutamol (from literature)Acceptance Criteria
Linearity (R²) 0.9990.999[7][10]R² ≥ 0.99
Accuracy (% Recovery) 99.2% - 100.5%99.58%[7][10]98% - 102%
Precision (%RSD)
- Repeatability0.75%0.65%[7][10]≤ 2.0%
- Intermediate Precision1.10%0.99%[7][10]≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.0096 ppm (µg/mL)[10]Established
Limit of Quantification (LOQ) 0.05 µg/mL0.048 ppm (µg/mL)[10]Established
Specificity No interference from excipients or degradation productsNo interference from placebo and impurities[7]Peak purity > 99%

Experimental Protocols

Cell-Based Bioassay for β2-Adrenergic Receptor Activation

Objective: To determine the potency (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing the human β2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • This compound reference standard

  • Salbutamol reference standard

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (HBSS with 20 mM HEPES and 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Maintain HEK293-β2AR cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Seed cells into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and Salbutamol in assay buffer. The concentration range should bracket the expected EC50 values.

  • Assay:

    • Remove cell culture medium from the wells.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the response (e.g., fluorescence or luminescence signal) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

HPLC-UV Method for Quantification of this compound

Objective: To quantify the concentration of this compound in a drug substance sample using a validated HPLC-UV method.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the this compound drug substance sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound

  • Data Analysis: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

G cluster_workflow Bioassay Validation Workflow cluster_validation_params Validation Parameters protocol Develop Assay Protocol prevalidation Pre-validation Experiments protocol->prevalidation Initial Testing validation Formal Validation prevalidation->validation Refined Protocol report Validation Report validation->report Summarize Data linearity Linearity & Range accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ

Caption: Experimental Workflow for Bioassay Validation.

G agonist This compound / Salbutamol receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP atp ATP atp->camp Converts to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Signaling Pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of (+)-Picumeterol alongside key comparators, Salmeterol, Formoterol, and Indacaterol, is presented for researchers and drug development professionals. This guide synthesizes available preclinical data to facilitate an objective comparison of these long-acting beta2-agonists (LABAs).

Executive Summary

This compound, a potent beta2-adrenergic agonist, demonstrates extensive in vivo metabolism in preclinical animal models, primarily through O-dealkylation and beta-oxidation. Its pharmacokinetic profile, when compared to other established LABAs such as Salmeterol, Formoterol, and Indacaterol, reveals variations in absorption, metabolic pathways, and excretion routes. This report provides a detailed comparison of these compounds, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and its comparators in various preclinical species. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

CompoundSpeciesRouteCmaxTmax (h)AUCTerminal Half-life (t1/2) (h)
This compound RatOralN/AN/AN/AN/A
Dogi.v.N/AN/AN/AN/A
Salmeterol Rati.v.---5
Dogi.v.---2
HumanInhaled (50 µg)0.1 - 0.2 µg/L0.08 - 0.25--
Formoterol Rati.v.---1.4
DogOral---4 - 6
HumanInhaled (120 µg)266 pmol/L0.081330 pmolh/L10
Indacaterol RatLung Tissue51.02 µg/mL0.083175.92 µgh/mL (0-24h)48.51
HumanOral0.47 ng/mL1.751.81 ng*h/mL-

Data for this compound from Barrow et al. (1995) is qualitative from the abstract due to the full text not being available. Quantitative data (Cmax, Tmax, AUC, t1/2) was not specified in the abstract. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of experimental designs. Below are detailed methodologies for key experiments typically employed in the preclinical evaluation of inhaled beta2-agonists.

In Vivo Pharmacokinetic Studies in Animals

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound after administration.

Typical Protocol:

  • Animal Models: Male and female Sprague-Dawley rats and Beagle dogs are commonly used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

  • Drug Administration:

    • Intravenous (i.v.): The compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into a tail vein (rats) or cephalic vein (dogs).

    • Oral (p.o.): The compound is administered by gavage.

    • Inhalation: For respiratory drugs, administration can be via nose-only inhalation chambers or intratracheal instillation to ensure direct delivery to the lungs.

  • Radiolabeling: To trace the disposition of the drug and its metabolites, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is often used.[1][2][3][4][5]

  • Sample Collection:

    • Blood: Serial blood samples are collected from the tail vein (rats) or jugular vein (dogs) at predetermined time points post-dosing. Plasma is separated by centrifugation.

    • Urine and Feces: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., 72 hours).

    • Bile: In some studies, the bile duct is cannulated to collect bile and assess biliary excretion.

  • Sample Analysis:

    • Quantification of Parent Drug: Plasma concentrations of the unlabeled drug are typically measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Radioactivity Measurement: Total radioactivity in plasma, urine, feces, and bile is determined by liquid scintillation counting.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

In Vitro Metabolism Studies

Objective: To investigate the metabolic pathways of a compound and identify the enzymes involved.

Typical Protocol:

  • Enzyme Source: Liver microsomes from different species (e.g., rat, dog, human) are used as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6][7][8][9][10]

  • Incubation: The test compound is incubated with liver microsomes in a buffered solution at 37°C.

  • Cofactor: The reaction is initiated by adding a cofactor, typically NADPH, which is required for the activity of most CYP enzymes.[10]

  • Time Points: Aliquots of the incubation mixture are taken at various time points and the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Identification: The samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathway and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

Beta-2 adrenergic agonists like this compound exert their therapeutic effect by binding to and activating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound / Beta-2 Agonist B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates G_alpha Gαs-GTP Gs->G_alpha Dissociates AC Adenylyl Cyclase G_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts   AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies (Animal Models) cluster_analysis Data Analysis & Modeling Metabolism Metabolic Stability (Liver Microsomes) Dosing Drug Administration (i.v., oral, inhalation) ProteinBinding Plasma Protein Binding Sampling Sample Collection (Blood, Urine, Feces, Bile) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->PK_Params Modeling Pharmacokinetic Modeling & Allometric Scaling PK_Params->Modeling Human_Prediction Prediction of Human Pharmacokinetics Modeling->Human_Prediction

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.